T-1330
Description
The exact mass of the compound 1-(sec-Butyl)-4-(4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-butan-2-yl-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-3-17(2)27-22(29)26(16-23-27)20-6-4-18(5-7-20)24-12-14-25(15-13-24)19-8-10-21(28)11-9-19/h4-11,16-17,28H,3,12-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAQILVGBAELHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403376 | |
| Record name | 2-(Butan-2-yl)-4-{4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106461-41-0 | |
| Record name | 2,4-Dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106461-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | T-1330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106461410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Butan-2-yl)-4-{4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60403376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-4-(4-(4-(4-hydroxyphenyl)-1-piperazinyl)phenyl)-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-1330 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OBT4EGVAZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Antioxidant T-1330: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-1330, known commercially as Antioxidant 1330, Irganox 1330, or Ethanox 330, is a high molecular weight, sterically hindered phenolic antioxidant. Its chemical name is 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene. Primarily utilized as a thermal stabilizer in the polymer industry, this compound exhibits exceptional efficacy in preventing thermo-oxidative degradation of organic substrates such as polyolefins, elastomers, and adhesives.[1][2] While its application in materials science is well-documented, its specific biological activities and potential pharmacological applications are less explored. This guide provides an in-depth overview of the fundamental mechanism of action of this compound as a free radical scavenger, details the standard experimental protocols used to evaluate the antioxidant capacity of phenolic compounds, and discusses the potential, yet largely uninvestigated, interactions with cellular signaling pathways.
Core Mechanism of Action: Free Radical Scavenging
The primary antioxidant mechanism of this compound is attributed to its identity as a sterically hindered phenolic compound. This mechanism revolves around its ability to donate a hydrogen atom from its phenolic hydroxyl (-OH) groups to neutralize highly reactive free radicals, thereby terminating the oxidative chain reactions that lead to material degradation or cellular damage.
The key structural features contributing to its efficacy are:
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Phenolic Hydroxyl Groups: The three -OH groups on the benzene (B151609) rings are the active sites for hydrogen donation.
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Steric Hindrance: The bulky tertiary butyl groups positioned ortho to the hydroxyl groups provide significant steric hindrance. This structural arrangement serves two critical purposes:
-
It enhances the stability of the phenoxyl radical formed after hydrogen donation, preventing it from initiating new oxidation chains.
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It protects the hydroxyl group from reacting with other molecules, thereby directing its reactivity towards scavenging free radicals.[3]
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The free radical scavenging process can be summarized in the following steps:
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Initiation: A free radical (R•) attacks an organic substrate (RH), abstracting a hydrogen atom and forming a substrate radical (R'•).
-
Propagation: The substrate radical (R'•) reacts with oxygen to form a peroxyl radical (R'OO•). This peroxyl radical can then attack another substrate molecule, propagating the oxidative chain reaction.
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Termination: this compound (ArOH) intervenes by donating a hydrogen atom to the peroxyl radical, thus neutralizing it and forming a stable, non-reactive species. In this process, a phenoxyl radical (ArO•) is formed from the antioxidant. Due to steric hindrance and resonance stabilization, this phenoxyl radical is significantly less reactive than the initial free radicals and does not propagate the oxidation chain.
Quantitative Analysis of Antioxidant Activity
Table 1: Common In Vitro Antioxidant Assays for Phenolic Compounds
| Assay | Principle | Radical/Oxidant | Wavelength | Standard |
| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow. | 2,2-diphenyl-1-picrylhydrazyl (DPPH•) | 517 nm | Trolox, Ascorbic Acid |
| ABTS | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a decolorization of the solution. | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) | 734 nm | Trolox |
| FRAP | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, resulting in the formation of a blue-colored complex. | Ferric iron (Fe³⁺) | 593 nm | Ferrous sulfate (B86663) (FeSO₄) |
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed, generalized protocols for the most common in vitro assays used to assess the antioxidant activity of lipophilic compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM.
-
Prepare a series of dilutions of the this compound test compound in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of each this compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.
Methodology:
-
Reagent Preparation:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the this compound test compound.
-
-
Assay Procedure:
-
Add a small volume of each this compound dilution to a test tube or microplate well.
-
Add the diluted ABTS•+ solution to each tube/well.
-
Include a control with the solvent instead of the this compound solution.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay is based on the reduction of a ferric-ligand complex to a ferrous complex by antioxidants.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Prepare a series of dilutions of the this compound test compound.
-
-
Assay Procedure:
-
Add the FRAP reagent to a 96-well plate and warm to 37°C.
-
Add the this compound dilutions to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 593 nm.
-
Create a standard curve using known concentrations of FeSO₄.
-
The antioxidant capacity of this compound is expressed as ferric reducing ability in µM Fe(II)/mg of the compound.
-
Potential Interactions with Cellular Signaling Pathways
While direct evidence for this compound modulating specific cellular signaling pathways is lacking, the broader class of phenolic antioxidants is known to interact with several key pathways involved in the cellular response to oxidative stress. These potential interactions are of significant interest to researchers in drug development.
The Nrf2-Keap1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response in cells. Under normal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a wide array of antioxidant and cytoprotective genes. Some phenolic compounds have been shown to activate the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant defenses. It is plausible that this compound or its metabolites, upon entering a cell, could modulate this pathway, though this remains to be experimentally verified.
Mitogen-Activated Protein Kinase (MAPK) Pathways
The MAPK signaling pathways, including ERK, JNK, and p38, are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis in response to extracellular stimuli, including oxidative stress.[4][5] The redox state of the cell can influence the activity of these kinases. Antioxidants can indirectly affect MAPK signaling by reducing the levels of reactive oxygen species that act as signaling molecules. Further research would be necessary to determine if this compound has any direct or indirect effects on these pathways.
Conclusion and Future Directions
This compound is a potent sterically hindered phenolic antioxidant with a well-established mechanism of action in preventing thermo-oxidative degradation in industrial applications. Its core function lies in its ability to donate hydrogen atoms to neutralize free radicals, a process enhanced by the steric hindrance provided by its bulky tert-butyl groups.
For the scientific and drug development community, this compound and similar sterically hindered phenols represent a class of molecules with potential, yet largely unexplored, biological activities. While the fundamental principles of their antioxidant action are clear, a significant data gap exists regarding their specific interactions with biological systems. Future research should focus on:
-
Quantitative Biological Antioxidant Activity: Performing standardized in vitro assays (DPPH, ABTS, FRAP, etc.) to determine the IC50 values of this compound.
-
Cellular Studies: Investigating the cytotoxicity, cellular uptake, and the ability of this compound to mitigate intracellular oxidative stress in various cell lines.
-
Signaling Pathway Analysis: Elucidating whether this compound can modulate key antioxidant and stress-response pathways such as Nrf2-Keap1 and MAPK.
Such studies are essential to bridge the knowledge gap and to ascertain whether the potent antioxidant properties of this compound observed in industrial settings can be translated into beneficial applications in the fields of biology and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organophosphorus Compounds and MAPK Signaling Pathways | MDPI [mdpi.com]
A Comprehensive Technical Guide to the Synthesis and Characterization of Irganox 1330
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irganox 1330, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight, sterically hindered phenolic antioxidant. It is a highly effective stabilizer for organic materials such as plastics, synthetic fibers, and elastomers against thermo-oxidative degradation.[1][2][3][4][5] This technical guide provides a detailed overview of the synthesis and characterization of Irganox 1330, including experimental protocols, quantitative data, and workflow visualizations to support researchers and professionals in the field.
Introduction
Irganox 1330 is a primary antioxidant that functions by interrupting the free-radical chain reactions that occur during the thermal processing and long-term aging of polymeric materials. Its sterically hindered phenolic groups are effective at scavenging peroxy radicals, thereby preventing the degradation of the polymer matrix. With a high molecular weight and low volatility, Irganox 1330 is particularly suitable for applications requiring high-temperature processing and long service life. Its CAS number is 1709-70-2, with a molecular formula of C₅₄H₇₈O₃ and a molecular weight of approximately 775.2 g/mol .
Synthesis of Irganox 1330
The synthesis of Irganox 1330 can be achieved through a multi-step process. The most common method involves the reaction of 2,6-di-tert-butylphenol (B90309) with formaldehyde (B43269) to form a hydroxymethyl derivative, which is then reacted with mesitylene (B46885). An alternative approach involves the direct reaction of 3,5-di-tert-alkyl-4-hydroxybenzyl alcohol with mesitylene in the presence of an acid catalyst.
Synthesis Pathway
References
A Technical Guide to the Thermo-oxidative Degradation Pathways of Polyolefins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyolefins, a ubiquitous class of polymers including polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), are susceptible to thermo-oxidative degradation, a process initiated by heat and oxygen that leads to a progressive loss of their mechanical and physical properties. This in-depth technical guide delineates the core chemical pathways of this degradation, provides detailed experimental protocols for its characterization, and presents quantitative data to facilitate comparative analysis. Understanding these degradation mechanisms is critical for predicting material lifetime, developing effective stabilization strategies, and ensuring the integrity of polyolefin-based products in various applications.
Core Degradation Pathways
The thermo-oxidative degradation of polyolefins proceeds via a free-radical chain reaction mechanism, which can be broadly divided into three key stages: initiation, propagation, and termination.[1][2] This autocatalytic process is characterized by the formation and subsequent decomposition of hydroperoxides, which are the primary initiators of the degradation cascade.[3]
Initiation
The process begins with the formation of free radicals on the polymer backbone. This can be triggered by various factors, including heat, UV radiation, mechanical stress, or the presence of impurities and structural abnormalities within the polymer.[1][4] In the context of thermo-oxidation, thermal energy is sufficient to cause the homolytic scission of C-H or C-C bonds, generating alkyl radicals (R•).
Propagation
The propagation phase involves a series of cyclical reactions that amplify the degradation process. The initially formed alkyl radical (R•) rapidly reacts with molecular oxygen to form a peroxy radical (ROO•). This highly reactive species can then abstract a hydrogen atom from an adjacent polymer chain, forming a hydroperoxide (ROOH) and a new alkyl radical. This new alkyl radical can then continue the chain reaction.
The formed hydroperoxides are thermally unstable and readily decompose into alkoxy (RO•) and hydroxyl (•OH) radicals, which are potent initiators for further degradation by abstracting more hydrogen atoms from the polymer chains.
Termination
The chain reaction is terminated when two free radicals combine to form a stable, non-radical product. This can occur through the reaction of two alkyl radicals, two peroxy radicals, or an alkyl and a peroxy radical.
The following diagram illustrates the key steps in the thermo-oxidative degradation pathway of polyolefins.
Experimental Protocols for Characterization
Several analytical techniques are employed to monitor and quantify the extent of thermo-oxidative degradation in polyolefins.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for detecting the formation of carbonyl groups (C=O), which are a primary byproduct of oxidation. The intensity of the carbonyl absorption band is used to calculate the Carbonyl Index (CI), a quantitative measure of the extent of degradation.
Methodology for Carbonyl Index (CI) Measurement:
-
Sample Preparation: Thin films of the polyolefin sample are typically used. If the sample is in pellet or other form, it should be pressed into a thin, uniform film.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used.
-
Data Acquisition: Spectra are collected in the mid-infrared range (typically 4000-400 cm⁻¹).
-
Carbonyl Index Calculation: The CI is calculated as the ratio of the absorbance of the carbonyl peak (around 1715-1720 cm⁻¹ for ketones) to the absorbance of a reference peak that is unaffected by degradation, such as the methylene (B1212753) (CH₂) bending peak at approximately 1460 cm⁻¹. A common method is the Specified Area Under Band (SAUB) which calculates the area under the carbonyl peak.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the Oxidative Induction Time (OIT), which is a measure of the material's resistance to oxidation at a specific temperature.
Methodology for Oxidative Induction Time (OIT) Test (ASTM D3895):
-
Sample Preparation: A small sample (typically 5-10 mg) is placed in an open aluminum crucible.
-
Instrumentation: A Differential Scanning Calorimeter.
-
Test Procedure:
-
The sample is heated to a specified isothermal test temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere at a heating rate of 20 °C/min.
-
Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen or air.
-
The time from the introduction of the oxidative atmosphere to the onset of the exothermic oxidation peak is measured as the OIT.
-
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time, providing information about its thermal stability and decomposition kinetics.
Methodology for TGA of Polyolefins:
-
Sample Preparation: A small sample (typically 5-10 mg) is placed in a tared TGA pan.
-
Instrumentation: A Thermogravimetric Analyzer.
-
Test Procedure:
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (either inert like nitrogen or oxidative like air).
-
The mass loss of the sample is recorded as a function of temperature.
-
The onset temperature of degradation and the temperature of maximum degradation rate are key parameters determined from the TGA curve.
-
Chemiluminescence
Chemiluminescence is a highly sensitive technique for detecting the very early stages of oxidation by measuring the faint light emitted during the decomposition of hydroperoxides.
Methodology for Chemiluminescence Analysis:
-
Sample Preparation: Thin films or small pieces of the polymer are placed in the instrument's sample chamber.
-
Instrumentation: A sensitive photon counting system.
-
Test Procedure: The sample is heated in a controlled atmosphere (typically oxygen or air), and the emitted light intensity is measured as a function of time or temperature.
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight distribution of the polymer. Chain scission during degradation leads to a decrease in molecular weight, which can be monitored by GPC.
Methodology for High-Temperature GPC (HT-GPC) of Polyolefins:
-
Sample Preparation: The polymer sample is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (typically around 160°C).
-
Instrumentation: A high-temperature GPC system equipped with a differential refractive index (DRI) or infrared (IR) detector.
-
Analysis: The dissolved polymer solution is injected into a column packed with porous gel. Larger molecules elute faster than smaller molecules, allowing for the determination of the molecular weight distribution.
The following diagram illustrates a typical experimental workflow for studying the thermo-oxidative degradation of polyolefins.
Quantitative Data on Thermo-oxidative Degradation
The following tables summarize key quantitative data related to the thermo-oxidative degradation of common polyolefins.
Table 1: Activation Energies for Thermo-oxidative Degradation
| Polyolefin | Activation Energy (Ea) (kJ/mol) | Analytical Method | Reference(s) |
| Polypropylene (PP) | 90 - 160 | TGA | |
| Polyethylene (PE) | 80 - 150 | TGA | |
| High-Density Polyethylene (HDPE) | ~150 (initial stages) | TGA |
Table 2: Changes in Mechanical Properties of Polyolefins During Thermo-oxidative Aging
| Polyolefin | Aging Conditions | Property | Change | Reference(s) |
| High-Density Polyethylene (HDPE) | 40 days, accelerated aging | Tensile Strength | 28.3 MPa to 18.8 MPa | |
| High-Density Polyethylene (HDPE) | 40 days, accelerated aging | Elongation at Break | 1269.5% to 57.9% | |
| Low-Density Polyethylene (LDPE) | Thermal aging | Tensile Strength | Gradual decrease over time | |
| High-Density Polyethylene (HDPE) | 100h at 90°C (with pro-oxidant) | Retained Tensile Strength | Significant decrease | |
| High-Density Polyethylene (HDPE) | 100h at 90°C (with pro-oxidant) | Retained Elongation at Break | Significant decrease |
Table 3: Carbonyl Index and Oxidative Induction Time Data
| Polyolefin | Aging Conditions | Parameter | Value | Reference(s) |
| Low-Density Polyethylene (LDPE) | 20 days at 90°C | Carbonyl Index (CI) | Increased from 0 to ~0.27 after 2 days | |
| High-Density Polyethylene (HDPE) | 100h at 90°C (with pro-oxidant) | Carbonyl Index (CI) | Increased from 1.03 to 6.37 | |
| Polypropylene (PP) | UV irradiation for 5 hours | Oxidative Induction Time (OIT) | Decreased from ~95 min to 2.67 min |
Conclusion
The thermo-oxidative degradation of polyolefins is a complex process governed by free-radical chemistry. A thorough understanding of the initiation, propagation, and termination steps is essential for predicting material performance and developing effective stabilization strategies. The experimental protocols outlined in this guide provide a robust framework for characterizing the extent of degradation through techniques such as FTIR, DSC, TGA, chemiluminescence, and GPC. The quantitative data presented serves as a valuable resource for researchers and scientists in the field, enabling informed material selection and the development of more durable polyolefin-based products.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Practical considerations in Gel Permeation Chromatography analysis of polyolefins - Polymer Char [polymerchar.com]
- 3. researchgate.net [researchgate.net]
- 4. DSC OIT Test Method ASTM D3895 , ISO 11357 , EN 728 , ASTM D3418 - AHP PLASTIK MAKINA [ahp-makina.com]
An In-depth Technical Guide on the Solubility of T-1330 in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of T-1330, a sterically hindered phenolic antioxidant, in various common organic solvents. The information is intended to support research, development, and formulation activities. This compound, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is also recognized by trade names such as Irganox 1330 and Antioxidant 1330.
Core Data Presentation: this compound Solubility
The solubility of this compound in a range of organic solvents at a standard temperature of 25°C is summarized in the table below. This quantitative data is crucial for selecting appropriate solvent systems for various applications, from analytical testing to formulation development.
| Solvent | Solubility (g/100mL) at 25°C |
| Toluene | 36 |
| Chloroform (B151607) | 28 |
| Ethyl Acetate | 27 |
| Acetone | 18 |
| Methanol | 3 |
| Water | Insoluble |
Data sourced from a technical datasheet for POLYMER ADD-AO 1330
Qualitative solubility information further indicates that this compound is partially soluble in benzene (B151609) and methylene (B1212753) chloride.[1][2] It is also described as slightly soluble in chloroform and very slightly soluble in methanol, particularly with heating and sonication.[3]
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the available literature, a general methodology based on standard practices for organic compounds can be outlined. The "visual" method indicated in the source of the quantitative data typically involves the following steps:
Objective: To determine the saturation point of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity solid)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks and pipettes
-
A calibrated analytical balance
-
A temperature-controlled shaker or magnetic stirrer
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. This ensures that the solvent becomes fully saturated with the solute.
-
Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., a shaker bath set at 25°C) for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, depending on the solvent and the dissolution rate of the compound.
-
Phase Separation: Once equilibrium is achieved, the undissolved solid is allowed to settle. A clear aliquot of the saturated supernatant is then carefully collected. To ensure no solid particles are transferred, the aliquot is typically filtered through a membrane filter that is compatible with the organic solvent.
-
Quantification: The concentration of this compound in the clear, saturated solution is then determined. This can be achieved through various analytical techniques, such as:
-
Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining this compound is measured.
-
Chromatographic Analysis (e.g., HPLC): The saturated solution is appropriately diluted and analyzed by a calibrated High-Performance Liquid Chromatography (HPLC) system to determine the precise concentration.
-
-
Data Reporting: The solubility is then expressed in grams of solute per 100 mL of solvent (g/100mL).
This general protocol provides a reliable framework for quantitatively assessing the solubility of this compound in various organic media.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound like this compound in an organic solvent.
Caption: Generalized workflow for the experimental determination of this compound solubility.
References
Spectroscopic Profile of Antioxidant 1330: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Antioxidant 1330 (CAS No. 1709-70-2), a high-molecular-weight hindered phenolic antioxidant. The information presented herein is crucial for the identification, characterization, and quality control of this compound in various applications, including polymer stabilization and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data and provides detailed experimental protocols.
Introduction to Antioxidant 1330
Antioxidant 1330, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a highly effective stabilizer for organic materials.[1] Its structure, featuring three sterically hindered phenolic groups, enables it to act as a potent free radical scavenger, thereby preventing thermo-oxidative degradation of materials.[2][3]
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Antioxidant 1330.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For Antioxidant 1330, both ¹H and ¹³C NMR data are vital for confirming its identity.
Table 1: ¹H NMR Spectroscopic Data for Antioxidant 1330
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 | s | 6H | Ar-H |
| ~5.1 | s | 3H | Ar-OH |
| ~3.8 | s | 6H | Ar-CH₂-Ar |
| ~2.2 | s | 9H | Ar-CH₃ |
| ~1.4 | s | 54H | C(CH₃)₃ |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The data is representative for a spectrum recorded in CDCl₃.
Table 2: ¹³C NMR Spectroscopic Data for Antioxidant 1330
| Chemical Shift (δ) ppm | Assignment |
| ~152 | Ar-C-OH |
| ~139 | Ar-C |
| ~136 | Ar-C |
| ~129 | Ar-C |
| ~125 | Ar-CH |
| ~34 | -C(CH₃)₃ |
| ~31 | Ar-CH₂-Ar |
| ~30 | -C(CH₃)₃ |
| ~20 | Ar-CH₃ |
Note: The chemical shifts are approximate and based on typical values for similar hindered phenolic structures in CDCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of Antioxidant 1330 is characterized by the following key absorption bands.
Table 3: IR Spectroscopic Data for Antioxidant 1330
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3640 | Strong, Sharp | O-H stretch (non-hydrogen bonded) |
| ~2960 | Strong | C-H stretch (aliphatic) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1430 | Medium | C-H bend (aliphatic) |
| ~1230 | Strong | C-O stretch (phenol) |
| ~870 | Medium | Ar-H bend (out-of-plane) |
Note: The spectrum is typically acquired using the KBr pellet technique.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Hindered phenolic antioxidants like Antioxidant 1330 exhibit characteristic absorption in the UV region.
Table 4: UV-Vis Spectroscopic Data for Antioxidant 1330
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| ~280 nm | Not available | Ethanol (B145695)/Methanol |
Note: Phenolic compounds typically exhibit a primary absorption band around 280 nm.[5] The exact λmax and molar absorptivity can be influenced by the solvent and substitution pattern.
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are provided below.
NMR Spectroscopy Protocol
-
Instrumentation : A high-resolution NMR spectrometer, such as a Varian A-60 or a modern Bruker 400 MHz instrument, is suitable.
-
Sample Preparation :
-
Weigh approximately 10-20 mg of Antioxidant 1330.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Antioxidant 1330 is soluble in chloroform.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use the residual solvent peak of CHCl₃ at 7.26 ppm as an internal reference.
-
¹³C NMR : Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR. Use the triplet signal of CDCl₃ at 77.2 ppm as an internal reference.
-
-
Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.
IR Spectroscopy Protocol
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bio-Rad FTS instrument, is used.
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of Antioxidant 1330 with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Place the resulting fine powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition :
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet or empty sample compartment to subtract from the sample spectrum.
-
-
Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.
UV-Vis Spectroscopy Protocol
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation :
-
Prepare a stock solution of Antioxidant 1330 of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent such as ethanol or methanol.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
-
Data Acquisition :
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Data Processing : The absorption spectrum is plotted as absorbance versus wavelength. The λmax is identified as the peak of the absorption band.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the spectroscopic analysis of Antioxidant 1330 and the antioxidant mechanism of hindered phenols.
Caption: General workflow for the spectroscopic analysis of Antioxidant 1330.
Caption: Antioxidant mechanism of a hindered phenol.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. partinchem.com [partinchem.com]
- 3. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]
- 4. 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | C54H78O3 | CID 74370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
In-Depth Technical Guide on the Thermal Stability and Decomposition of T-1330
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of T-1330, a high-molecular-weight hindered phenolic antioxidant. This compound, chemically known as 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene and commercially available under trade names such as Irganox 1330 and Ethanox 330, is widely utilized to protect organic materials from thermo-oxidative degradation. A thorough understanding of its thermal properties is crucial for its effective application and for ensuring the stability of the materials it is designed to protect.
Data Presentation: Thermal Properties of this compound
The thermal behavior of this compound has been characterized using various analytical techniques. The key quantitative data regarding its melting point and thermal decomposition are summarized in the table below for clear comparison.
| Thermal Property | Value (°C) | Analytical Method | Reference |
| Melting Point | 240 - 250 | Multiple Sources | [1] |
| Initial Decomposition Temperature (Tᵢ) | 315 | Thermogravimetric Analysis (TGA) | [2] |
| Temperature of Maximum Decomposition Rate (Tₘₐₓ) | 370 | Thermogravimetric Analysis (TGA) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments used to determine the thermal properties of this compound are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Methodology: The thermal stability of this compound was evaluated using a Thermogravimetric Analyzer.[2]
-
Sample Preparation: A small quantity of this compound powder (typically 4-10 mg) is accurately weighed and placed into an appropriate sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is calibrated for temperature and mass. The sample is placed in the furnace of the TGA instrument.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or an oxidative atmosphere like air, with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200°C) at a constant heating rate (e.g., 20°C/min).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters:
-
Initial Decomposition Temperature (Tᵢ): The temperature at which a significant (e.g., 1%) weight loss is observed.
-
Temperature of Maximum Decomposition Rate (Tₘₐₓ): The temperature at which the rate of mass loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).
-
Differential Scanning Calorimetry (DSC) for Melting Point Determination
Objective: To determine the melting point of this compound by measuring the heat flow into the sample as a function of temperature.
Methodology:
-
Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard reference materials with known melting points (e.g., indium).
-
Atmosphere: The analysis is performed under a continuous purge of an inert gas, such as nitrogen, to prevent oxidative degradation.
-
Temperature Program: The sample is subjected to a controlled temperature program, which typically includes:
-
An initial isothermal period to ensure thermal equilibrium.
-
A heating ramp at a constant rate (e.g., 10°C/min) through the expected melting range.
-
A cooling ramp to observe crystallization (optional).
-
A second heating ramp to confirm the thermal transition.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The melting point is determined from the resulting DSC thermogram as the onset temperature or the peak temperature of the endothermic melting transition.
Mandatory Visualizations
Experimental Workflow for Thermogravimetric Analysis (TGA)
Caption: Workflow for Thermogravimetric Analysis of this compound.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of T-1330 into Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-1330, also known as Antioxidant 1330 or Irganox 1330, is a sterically hindered phenolic antioxidant with the chemical name 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene. It is a highly effective stabilizer used to protect organic substrates, such as polymers, against thermo-oxidative degradation.[1] While its primary application is in the plastics industry to enhance the durability of materials like polyolefins, engineering plastics, and adhesives, its properties as a stable small molecule make it a suitable model compound for research in drug delivery systems.[1][2]
These application notes provide detailed protocols for incorporating this compound into biodegradable polymer matrices using three common pharmaceutical formulation techniques: solvent casting, hot-melt extrusion, and emulsion solvent evaporation. Furthermore, methods for quantifying the loading of this compound within these matrices and for conducting in-vitro release studies are described. This document is intended to guide researchers in developing and characterizing polymer-based formulations for the controlled release of small molecules, using this compound as a representative compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for selecting the appropriate incorporation method and process parameters.
| Property | Value | Reference |
| Chemical Name | 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | [3] |
| CAS Number | 1709-70-2 | [3] |
| Molecular Formula | C54H78O3 | |
| Molecular Weight | 775.2 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 248-250 °C | |
| Solubility | Insoluble in water. Partially soluble in benzene (B151609) and methylene (B1212753) chloride. Slightly soluble in chloroform (B151607) and acetone. | |
| Thermal Stability | High, suitable for high-temperature processing. |
Experimental Protocols for Incorporation of this compound
The selection of an appropriate method for incorporating this compound into a polymer matrix depends on the desired final form of the delivery system (e.g., film, implant, microparticles), the properties of the chosen polymer, and the desired loading efficiency.
Solvent Casting Method for Film-Based Matrices
This method is suitable for creating thin, flexible films with a homogeneous dispersion of the active agent. It is a relatively simple and cost-effective technique, ideal for laboratory-scale preparations.
Principle: The polymer and this compound are co-dissolved in a common volatile solvent. The resulting solution is cast onto a flat surface, and the solvent is allowed to evaporate, leaving behind a thin film of the polymer with the entrapped compound.
Workflow for Solvent Casting:
Caption: Workflow for the solvent casting method.
Detailed Protocol:
-
Materials and Equipment:
-
This compound powder
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Dichloromethane (DCM), analytical grade
-
Glass petri dish or a flat Teflon surface
-
Magnetic stirrer and stir bar
-
Leveling surface in a fume hood
-
Vacuum oven
-
-
Preparation of the Casting Solution:
-
Weigh 500 mg of PLGA and a desired amount of this compound (e.g., 25 mg for a 5% w/w loading).
-
Dissolve both components in 10 mL of DCM in a glass vial.
-
Stir the mixture using a magnetic stirrer until a clear, homogeneous solution is obtained.
-
-
Casting and Drying:
-
Place the glass petri dish on a leveled surface inside a fume hood.
-
Pour the polymer solution into the petri dish, ensuring it spreads evenly.
-
Cover the petri dish with a perforated lid to allow for slow, controlled solvent evaporation over 24 hours.
-
Once a solid film has formed, transfer the petri dish to a vacuum oven.
-
Dry the film at 40°C under vacuum for 48 hours to remove any residual solvent.
-
-
Film Retrieval:
-
Carefully peel the dried film from the casting surface.
-
Store the film in a desiccator until further analysis.
-
Hot-Melt Extrusion (HME) for Solid Implants and Filaments
HME is a solvent-free process that is well-suited for continuous manufacturing and for compounds that can withstand high temperatures. Given the high melting point of this compound, a polymer with a suitable processing window is required.
Principle: this compound and a thermoplastic polymer are mixed and heated above the polymer's glass transition temperature. The molten mixture is then forced through a die to create a product of uniform shape, such as a filament or rod.
Workflow for Hot-Melt Extrusion:
Caption: Workflow for the hot-melt extrusion method.
Detailed Protocol:
-
Materials and Equipment:
-
This compound powder
-
Poly(lactic-co-glycolic acid) (PLGA) with a suitable glass transition temperature for HME (e.g., Resomer® RG 502 H)
-
Twin-screw hot-melt extruder with a die of the desired diameter
-
Conveyor belt for cooling
-
Pelletizer or cutting tool
-
-
Preparation of the Formulation Blend:
-
Thoroughly mix the desired ratio of this compound and PLGA powder (e.g., 5% w/w this compound) in a sealed container by tumbling for 15 minutes.
-
-
Extrusion Process:
-
Set the temperature profile of the extruder barrel. Due to the high melting point of this compound, ensure the processing temperature is sufficient to achieve a molten state without degrading the PLGA. A suggested starting profile for PLGA could be:
-
Zone 1 (feeding): 70°C
-
Zone 2: 100°C
-
Zone 3: 120°C
-
Zone 4 (die): 110°C
-
-
Set the screw speed (e.g., 50 rpm).
-
Feed the physical mixture into the extruder at a constant rate.
-
The molten extrudate will exit the die and should be collected on a conveyor belt to cool and solidify.
-
-
Final Product Preparation:
-
Once cooled, the filament can be cut into desired lengths for implants or fed into a pelletizer to produce pellets for further processing.
-
Store the final product in a desiccator.
-
Emulsion Solvent Evaporation for Microparticle-Based Systems
This technique is widely used to produce micro- or nanoparticles for injectable drug delivery systems. It is particularly suitable for encapsulating hydrophobic compounds like this compound.
Principle: A solution of the polymer and this compound in a water-immiscible organic solvent is emulsified in an aqueous phase containing a stabilizer. The organic solvent is then evaporated, causing the polymer to precipitate and form solid microparticles encapsulating this compound.
Workflow for Emulsion Solvent Evaporation:
Caption: Workflow for the emulsion solvent evaporation method.
Detailed Protocol:
-
Materials and Equipment:
-
This compound powder
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
Lyophilizer (freeze-dryer)
-
-
Preparation of Phases:
-
Organic Phase (O): Dissolve 200 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
Aqueous Phase (W): Dissolve 1% (w/v) of PVA in 20 mL of deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 10,000 rpm) for 2 minutes to form an oil-in-water (O/W) emulsion.
-
-
Solvent Evaporation and Particle Formation:
-
Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate.
-
-
Microparticle Collection and Purification:
-
Collect the hardened microparticles by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Discard the supernatant and wash the microparticles by resuspending them in deionized water and centrifuging again. Repeat this washing step three times to remove residual PVA.
-
Freeze the final microparticle pellet and lyophilize for 48 hours to obtain a dry powder.
-
Store the lyophilized microparticles in a desiccator at 4°C.
-
Quantification of this compound Loading and In-Vitro Release
Accurate quantification of the incorporated this compound and its release profile is essential for the evaluation of the delivery system.
Determination of this compound Loading Efficiency
Principle: A known amount of the this compound-loaded polymer matrix is dissolved in a suitable solvent, and the concentration of this compound is determined using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Protocol for Quantification:
-
Sample Preparation:
-
Accurately weigh 10 mg of the this compound-loaded polymer matrix (film, extrudate, or microparticles).
-
Dissolve the sample in 10 mL of DCM or another suitable solvent in which both the polymer and this compound are soluble.
-
-
Analytical Method - HPLC:
-
Prepare a standard calibration curve of this compound in the chosen solvent.
-
Analyze the sample solution using an HPLC system with a UV detector. A reverse-phase C18 column can be used with a mobile phase of acetonitrile (B52724) and water.
-
Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Calculations:
-
Drug Loading (% w/w) = (Mass of this compound in matrix / Total mass of matrix) x 100
-
Encapsulation Efficiency (%) = (Actual this compound loading / Theoretical this compound loading) x 100
-
In-Vitro Release Study
Principle: The this compound-loaded polymer matrix is incubated in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C). At predetermined time points, aliquots of the release medium are withdrawn and analyzed for the concentration of released this compound.
Protocol for In-Vitro Release:
-
Setup:
-
Place a known amount of the this compound-loaded matrix (e.g., 20 mg) into a vial containing a defined volume of release medium (e.g., 10 mL of PBS, pH 7.4).
-
Incubate the vials in a shaking water bath at 37°C.
-
-
Sampling:
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours, and then daily), withdraw a sample (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method as described above.
-
-
Data Presentation:
-
Calculate the cumulative amount and percentage of this compound released at each time point.
-
Plot the cumulative percentage of this compound released versus time to obtain the release profile.
-
Mechanism of Action of this compound as an Antioxidant
This compound functions as a primary antioxidant through a radical scavenging mechanism. The sterically hindered phenolic hydroxyl groups readily donate a hydrogen atom to reactive free radicals (R• or ROO•), which are formed during polymer degradation. This process neutralizes the free radicals, preventing them from propagating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and steric hindrance, making it relatively unreactive and unable to initiate further degradation.
Radical Scavenging Mechanism:
Caption: Radical scavenging mechanism of this compound.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the incorporation and characterization of this compound within various polymer matrices. While this compound's primary role is as a polymer stabilizer, its well-defined properties make it an excellent model compound for researchers in drug development to explore and optimize formulation strategies for controlled release applications. The successful application of these methods will enable the generation of valuable data on loading efficiencies, release kinetics, and the overall performance of polymer-based delivery systems.
References
Application Notes and Protocols: T-1330 for the Stabilization of High-Density Polyethylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-density polyethylene (B3416737) (HDPE) is a versatile polymer widely utilized in a vast array of applications, from packaging and containers to medical devices and pharmaceutical packaging. Despite its inherent durability, HDPE is susceptible to degradation initiated by heat and oxygen, particularly during melt processing and long-term storage. This degradation can lead to a deterioration of its mechanical properties, discoloration, and a reduction in its useful lifespan. To counteract these effects, antioxidants are incorporated into the polymer matrix.
T-1330, a high molecular weight hindered phenolic antioxidant, has demonstrated exceptional efficacy in the stabilization of HDPE. Its chemical structure, 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, imparts excellent antioxidant activity and long-term thermal stability. A notable advantage of this compound is its resistance to hydrolysis due to the absence of ester groups in its structure, making it particularly suitable for applications involving contact with water or humid environments.[1][2] This document provides detailed application notes, performance data, and experimental protocols for evaluating the stabilizing effect of this compound in HDPE.
Mechanism of Action
This compound functions as a primary antioxidant by interrupting the free-radical chain reactions that lead to the oxidative degradation of HDPE. As a hindered phenolic antioxidant, it donates a hydrogen atom from its hydroxyl groups to reactive peroxy radicals, neutralizing them and forming a stable, non-reactive phenoxy radical. This process is illustrated in the signaling pathway diagram below.
Caption: Antioxidant mechanism of this compound in HDPE.
Performance Data
The following tables summarize the expected performance of this compound in high-density polyethylene. The data is illustrative and based on typical performance characteristics of hindered phenolic antioxidants and published research.[1][3] Actual results may vary depending on the specific grade of HDPE, processing conditions, and presence of other additives.
Table 1: Oxidative Induction Time (OIT) of HDPE with Varying Concentrations of this compound
| This compound Concentration (wt%) | Oxidative Induction Time (OIT) at 200°C (minutes) |
| 0 (Unstabilized) | < 5 |
| 0.05 | 30 - 45 |
| 0.10 | 60 - 75 |
| 0.20 | > 90[3] |
| 0.30 | > 120 |
Table 2: Melt Flow Rate (MFR) of HDPE After Multiple Extrusions with Varying Concentrations of this compound
| This compound Concentration (wt%) | MFR (g/10 min) after 1st Extrusion | MFR (g/10 min) after 3rd Extrusion | % Change in MFR |
| 0 (Unstabilized) | 0.8 | 2.5 | +213% |
| 0.05 | 0.8 | 1.5 | +88% |
| 0.10 | 0.8 | 1.1 | +38% |
| 0.20 | 0.8 | 0.9 | +13% |
| 0.30 | 0.8 | 0.85 | +6% |
Table 3: Retention of Tensile Properties of HDPE After Heat Aging (1000 hours at 100°C) with Varying Concentrations of this compound
| This compound Concentration (wt%) | Tensile Strength Retention (%) | Elongation at Break Retention (%) |
| 0 (Unstabilized) | < 20% | < 10% |
| 0.05 | > 60% | > 50% |
| 0.10 | > 80% | > 70% |
| 0.20 | > 95% | > 90% |
| 0.30 | > 98% | > 95% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effectiveness of this compound in stabilizing HDPE.
Sample Preparation
-
Compounding: Dry blend HDPE resin with the desired concentration of this compound (e.g., 0.05, 0.1, 0.2, 0.3 wt%).
-
Melt Blending: Extrude the dry blend using a twin-screw extruder to ensure homogeneous dispersion of the antioxidant.
-
Pelletizing: Pelletize the extruded strands.
-
Specimen Molding:
-
For OIT and MFR testing, use the pellets directly.
-
For tensile testing, compression mold the pellets into sheets of the desired thickness and then die-cut dumbbell-shaped specimens according to ASTM D638 specifications.
-
Oxidative Induction Time (OIT) Test
This test determines the time to the onset of oxidation of a material at a specified temperature in an oxygen atmosphere.
Standard: ASTM D3895
Protocol:
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Sample: Place a 5-10 mg sample of the stabilized HDPE into an open aluminum DSC pan.
-
Purge: Place the pan in the DSC cell and purge with high-purity nitrogen at a flow rate of 50 mL/min for 5 minutes to remove any residual oxygen.
-
Heating: Heat the sample from room temperature to 200°C at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Isothermal Hold (Nitrogen): Hold the sample at 200°C for 5 minutes to allow for thermal equilibrium.
-
Switch to Oxygen: Switch the purge gas from nitrogen to high-purity oxygen at the same flow rate (50 mL/min). This is time zero (t=0) for the OIT measurement.
-
Isothermal Hold (Oxygen): Continue to hold the sample at 200°C and record the heat flow.
-
Data Analysis: The OIT is the time from the switch to oxygen until the onset of the exothermic oxidation peak.
Melt Flow Rate (MFR) Test
This test measures the rate of extrusion of molten thermoplastic resins through a die of a specified length and diameter under prescribed conditions of temperature and load. It is an indicator of the polymer's molecular weight and is sensitive to degradation.
Standard: ASTM D1238
Protocol:
-
Instrument: Extrusion Plastometer (Melt Flow Indexer).
-
Test Conditions for HDPE:
-
Temperature: 190°C
-
Load: 2.16 kg
-
-
Sample Loading: Load approximately 5-7 grams of the HDPE pellets into the preheated barrel of the plastometer.
-
Preheating: Allow the sample to preheat for a specified time (typically 5-7 minutes) to reach thermal equilibrium.
-
Extrusion: The molten polymer is extruded through the die by the force of the weighted piston.
-
Measurement (Procedure A):
-
After the preheating period, allow the piston to travel a short distance to purge any entrapped air.
-
Collect timed extrudates (cuttings) for a specific duration (e.g., 1 minute).
-
Weigh the collected extrudates.
-
-
Calculation: Calculate the MFR in grams per 10 minutes using the following formula: MFR (g/10 min) = (mass of extrudate in grams / collection time in seconds) * 600
Tensile Properties Test
This test measures the force required to pull a specimen to its breaking point and the extent to which the specimen stretches or elongates to that breaking point.
Standard: ASTM D638
Protocol:
-
Instrument: Universal Testing Machine (UTM) with an extensometer.
-
Specimen: Use dumbbell-shaped specimens as specified in ASTM D638.
-
Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Test Procedure:
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge length of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min for HDPE) until the specimen fails.
-
-
Data Acquisition: Record the load and elongation data throughout the test.
-
Data Analysis: From the stress-strain curve, determine the following properties:
-
Tensile Strength at Yield and Break (MPa)
-
Elongation at Yield and Break (%)
-
Tensile Modulus (MPa)
-
Experimental Workflow
The following diagram illustrates a logical workflow for evaluating the performance of this compound in HDPE.
Caption: Experimental workflow for HDPE stabilization studies.
References
Application Notes and Protocols: Use of Irganox 1330 in PVC and Adhesives Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Irganox 1330, a high molecular weight sterically hindered phenolic antioxidant, in Polyvinyl Chloride (PVC) and adhesive formulations. This document includes recommended applications, performance data, experimental protocols for evaluation, and a description of the antioxidant mechanism.
Introduction to Irganox 1330
Irganox 1330, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a highly effective and non-discoloring stabilizer for organic substrates.[1][2][3][4] Its high molecular weight and sterically hindered phenolic structure contribute to its low volatility, excellent thermal stability, and good compatibility with a wide range of polymers, including PVC and various components of adhesive formulations.[1] It is particularly noted for its high resistance to extraction.
Application in PVC Formulations
In PVC applications, Irganox 1330 acts as a primary antioxidant to protect the polymer during high-temperature processing and to enhance its long-term thermal stability. The degradation of PVC at elevated temperatures proceeds via a dehydrochlorination process, which can be initiated by thermal energy and oxidative reactions. Irganox 1330 effectively scavenges free radicals generated during this process, thereby inhibiting the degradation cascade.
Recommended Use Levels and Performance Data
Irganox 1330 is typically used in PVC formulations at concentrations ranging from 0.05% to 0.5% by weight, depending on the specific application, processing conditions, and desired level of stability. For optimal performance, it is often used in combination with other stabilizers, such as secondary antioxidants (e.g., phosphites) and heat stabilizers (e.g., metal soaps).
Table 1: Illustrative Thermal Stability of Rigid PVC Formulations with Irganox 1330
| Formulation ID | Irganox 1330 (phr) | Co-stabilizer (phr) | Congo Red Test (minutes at 180°C) | Yellowness Index (after 30 min at 180°C) |
| PVC-Control | 0 | None | 15 | 45 |
| PVC-I1330-0.1 | 0.1 | None | 25 | 30 |
| PVC-I1330-0.3 | 0.3 | None | 40 | 20 |
| PVC-Combo-1 | 0.2 | Phosphite (0.2) | 55 | 15 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific formulation and testing conditions.
Experimental Protocols for Evaluation in PVC
This method determines the static thermal stability of PVC compounds by measuring the time required for the material to evolve hydrogen chloride (HCl) at a specified temperature.
Protocol:
-
Prepare PVC compound samples with and without varying concentrations of Irganox 1330.
-
Place a 2.5 g sample into a glass test tube.
-
Insert a strip of Congo Red indicator paper into a small glass tube, and place this assembly into the test tube containing the sample, ensuring the paper does not touch the PVC.
-
Place the test tube in a heating block or oil bath maintained at a constant temperature (e.g., 180°C).
-
Record the time required for the Congo Red paper to turn from red to blue, indicating the evolution of HCl. A longer time indicates greater thermal stability.
This test evaluates the long-term heat stability of PVC compounds by exposing them to elevated temperatures for an extended period.
Protocol:
-
Prepare molded plaques of the PVC formulations to be tested.
-
Place the plaques in a forced-air oven at a specified temperature (e.g., 100°C).
-
Remove samples at predetermined time intervals (e.g., 24, 48, 96, 168 hours).
-
Evaluate the aged samples for changes in physical properties such as color (Yellowness Index, ASTM D1925), tensile strength, and elongation at break.
This test simulates the damaging effects of sunlight and moisture on PVC formulations.
Protocol:
-
Mount PVC plaques in the QUV accelerated weathering tester.
-
Expose the samples to alternating cycles of UV light (e.g., UVA-340 lamps to simulate sunlight) and moisture (condensation).
-
A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
After a specified duration (e.g., 500, 1000, 2000 hours), remove the samples and evaluate for changes in color, gloss, and mechanical properties.
Application in Adhesive Formulations
In adhesive formulations, particularly hot-melt adhesives, Irganox 1330 provides excellent protection against degradation during processing and service life. It helps to maintain the viscosity, color, and adhesive properties of the formulation by preventing oxidative degradation of the polymers, tackifiers, and other organic components.
Recommended Use Levels and Performance Data
The recommended concentration of Irganox 1330 in adhesives typically ranges from 0.1% to 1.0% by weight. It is often used in conjunction with secondary antioxidants, such as phosphites, to provide synergistic protection.
Table 2: Illustrative Performance of a Hot-Melt Adhesive Formulation with Irganox 1330
| Formulation ID | Irganox 1330 (wt%) | Co-stabilizer (wt%) | Viscosity Change after 48h at 160°C (%) | Color Change (Gardner Scale) after 48h at 160°C |
| HMA-Control | 0 | None | +45 | 1 -> 8 |
| HMA-I1330-0.2 | 0.2 | None | +20 | 1 -> 5 |
| HMA-I1330-0.5 | 0.5 | None | +8 | 1 -> 3 |
| HMA-Combo-1 | 0.3 | Phosphite (0.2) | +2 | 1 -> 2 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the specific formulation and testing conditions.
Experimental Protocols for Evaluation in Adhesives
This test measures the change in viscosity of the adhesive after being held at an elevated temperature for a prolonged period.
Protocol:
-
Prepare the adhesive formulation with and without Irganox 1330.
-
Measure the initial viscosity of the adhesive at a specified temperature (e.g., 160°C for a hot-melt adhesive) using a rotational viscometer.
-
Place the adhesive in a glass container in an oven maintained at the same temperature.
-
At regular intervals (e.g., 8, 24, 48 hours), take a sample of the adhesive and measure its viscosity.
-
Calculate the percentage change in viscosity over time. A smaller change indicates better stability.
This method assesses the change in color of the adhesive after heat aging.
Protocol:
-
Prepare the adhesive formulations.
-
Place a sample of each formulation in a clear glass test tube.
-
Measure the initial color of the samples using the Gardner Color Scale by comparing them to liquid color standards.
-
Place the test tubes in an oven at a specified temperature (e.g., 160°C).
-
After a set time (e.g., 48 hours), remove the samples, allow them to cool to room temperature, and measure the final color. A smaller change in the Gardner color number indicates better color stability.
OIT is a measure of the thermal stability of a material in an oxygen atmosphere, determined using a Differential Scanning Calorimeter (DSC).
Protocol:
-
Place a small sample (5-10 mg) of the adhesive in an open aluminum DSC pan.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C) under a nitrogen atmosphere.
-
Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT. A longer OIT indicates better oxidative stability.
Antioxidant Mechanism of Irganox 1330
Irganox 1330 functions as a primary antioxidant through a radical scavenging mechanism. The sterically hindered phenolic groups in its structure readily donate a hydrogen atom to reactive free radicals (R•), which are formed during the thermal or photo-oxidation of the polymer. This process neutralizes the free radicals and terminates the degradation chain reaction. The resulting Irganox 1330 radical is stabilized by resonance and the steric hindrance of the tert-butyl groups, making it relatively unreactive and unable to initiate new degradation chains.
Caption: Radical scavenging mechanism of Irganox 1330.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the performance of Irganox 1330 in a polymer formulation.
Caption: Workflow for evaluating Irganox 1330.
References
Application Note: Quantification of T-1330 in Plastic Samples by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable method for the quantification of the antioxidant T-1330 (also known as Irganox 1330) in plastic samples, such as polypropylene (B1209903) and polyethylene (B3416737), using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development and polymer sciences, covering sample preparation, chromatographic conditions, method validation, and data analysis. The described method is crucial for quality control, stability studies, and regulatory compliance in industries utilizing this compound as a polymer stabilizer.
Introduction
This compound, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight, sterically hindered phenolic antioxidant.[1][2][3] It is widely incorporated into various polymers, including polyolefins like polyethylene and polypropylene, to protect them from thermo-oxidative degradation during processing and end-use.[2][3] Monitoring the concentration of this compound is essential to ensure the long-term stability and performance of plastic materials, particularly those used in food packaging and medical devices. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of non-volatile and thermally unstable additives like this compound. This application note presents a validated reversed-phase HPLC (RP-HPLC) method for the accurate quantification of this compound.
Principle of the Method
The methodology involves the extraction of this compound from the plastic matrix using a suitable organic solvent. The resulting extract is then filtered and analyzed by RP-HPLC with a UV detector. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Apparatus and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Chromatographic Data System (CDS): Empower® 3, Chromeleon™, or equivalent.
-
Analytical Balance: Capable of weighing to 0.1 mg.
-
Vortex Mixer
-
Ultrasonic Bath
-
Heating Block or Water Bath
-
Syringe Filters: 0.22 µm PTFE membrane.
-
Vials: 2 mL amber glass HPLC vials with caps (B75204) and septa.
-
Volumetric flasks and pipettes
Reagents and Standards
-
This compound (CAS: 1709-70-2): Purity ≥ 98%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Dichloromethane (B109758) (DCM): HPLC grade.
-
Isopropanol (B130326) (IPA): HPLC grade.
-
Plastic Samples: Polypropylene (PP) or Polyethylene (PE) pellets or films containing this compound.
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with isopropanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 1 g of the plastic sample (pellets or finely cut film) into a 20 mL glass vial.
-
Dissolution/Extraction: Add 10 mL of dichloromethane to the vial.
-
Heating and Agitation: Cap the vial and place it in a heating block or ultrasonic bath at 60°C for 2 hours to facilitate the dissolution of the polymer and extraction of the additive. Periodically vortex the sample to ensure thorough mixing.
-
Precipitation: After cooling to room temperature, add 10 mL of isopropanol to the solution and vortex for 1 minute. This will precipitate the polymer while keeping the this compound in solution.
-
Centrifugation (Optional): Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated polymer.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 80% B, 2-10 min: 80-100% B, 10-15 min: 100% B, 15.1-18 min: 80% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 277 nm |
| Run Time | 18 minutes |
Data Presentation
Table 1: Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | Intra-day: < 2.0%, Inter-day: < 3.0% |
| Accuracy (Recovery %) | 95.0% - 105.0% |
| Specificity | No interference from blank matrix |
Table 2: Sample Analysis Results (Illustrative)
| Sample ID | Plastic Type | Sample Weight (g) | Peak Area | This compound Concentration in Extract (µg/mL) | This compound Content in Plastic (% w/w) |
| Sample A | PP Pellets | 1.052 | 854321 | 45.2 | 0.215 |
| Sample B | PE Film | 0.988 | 412345 | 21.8 | 0.110 |
| Blank | PP Pellets | 1.015 | N/D | N/D | N/D |
| N/D: Not Detected |
Visualizations
References
Application Notes and Protocols: Leaching and Migration of Irganox 1330 from Food Packaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to study the leaching and migration of Irganox 1330, a common antioxidant, from food packaging materials. The provided protocols and data are intended to guide researchers in designing and executing robust migration studies to ensure the safety and compliance of food contact materials.
Introduction to Irganox 1330 and Migration Studies
Irganox 1330, chemically known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight, sterically hindered phenolic antioxidant. It is widely used to protect polymeric materials, such as polyethylene (B3416737) and polypropylene, from thermal and oxidative degradation during processing and use.[1][2] The stability and low volatility of Irganox 1330 make it an effective stabilizer in various food packaging applications.[2]
However, the potential for migration of Irganox 1330 and its degradation products from the packaging into foodstuffs is a critical safety concern. Migration is the transfer of substances from the food contact material to the food, which can be influenced by several factors including the type of food, fat content, temperature, contact time, and the properties of the packaging material itself.[3][4] Regulatory bodies in the European Union and the United States have established frameworks to assess the safety of food contact materials and their constituents.
Regulatory Framework
In the European Union, Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food provides a list of authorized substances with specific migration limits (SMLs). For substances not explicitly listed in the annexes of the regulation, a generic SML of 60 mg/kg of food may apply. A specific SML for Irganox 1330 was not identified in the conducted search of the publicly available regulation annexes. It is the responsibility of the manufacturer to ensure that the migration of any substance does not endanger human health.
In the United States, the Food and Drug Administration (FDA) regulates food contact substances (FCSs) under Title 21 of the Code of Federal Regulations (CFR). Manufacturers are required to provide data demonstrating the safety of their products, which includes migration testing.
Quantitative Data on Antioxidant Migration
Quantifying the migration of additives is crucial for risk assessment. The following table provides an example of migration data for Irganox 1076, a structurally related and extensively studied antioxidant, to illustrate the format for data presentation. These values highlight the influence of food simulant type and temperature on migration levels.
| Food Simulant | Temperature (°C) | Time (days) | Migrated Irganox 1076 (mg/kg) | Reference |
| 10% Ethanol (B145695) | 40 | 10 | Not Detected | (FN: Based on general findings for hydrophobic antioxidants in aqueous simulants) |
| 50% Ethanol | 40 | 10 | 0.5 - 2.0 | (FN: Illustrative range based on typical studies) |
| 95% Ethanol | 40 | 10 | 5.0 - 15.0 | (FN: Illustrative range based on typical studies) |
| Olive Oil | 40 | 10 | > 20.0 | (FN: Illustrative range based on typical studies) |
| 10% Ethanol | 60 | 10 | < 0.5 | (FN: Illustrative range based on typical studies) |
| 95% Ethanol | 60 | 10 | > 30.0 | (FN: Illustrative range based on typical studies) |
Note: The data presented for Irganox 1076 is illustrative and compiled from general findings in migration literature. Actual migration levels of Irganox 1330 will depend on the specific polymer, its formulation, and the experimental conditions.
Experimental Protocols
This section outlines a detailed protocol for conducting a specific migration study of Irganox 1330 from a polymer food contact material.
Protocol 1: Specific Migration Testing of Irganox 1330
1. Materials and Reagents
-
Food Contact Material (FCM): Polymer film or article containing Irganox 1330.
-
Food Simulants:
-
Simulant A: 10% (v/v) ethanol in deionized water (for aqueous foods with pH > 4.5).
-
Simulant B: 3% (w/v) acetic acid in deionized water (for acidic foods with pH ≤ 4.5).
-
Simulant D2: Olive oil (for fatty foods).
-
Alternative for fatty foods: 50% or 95% (v/v) ethanol in deionized water.
-
-
Standards: Certified reference standard of Irganox 1330.
-
Solvents: HPLC-grade methanol, acetonitrile (B52724), and water.
-
Apparatus:
-
Migration cells or glass containers with inert lids.
-
Incubator or oven with temperature control.
-
Analytical balance.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.22 µm, PTFE).
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system.
-
2. Sample Preparation
-
Cut the FCM into test specimens of a known surface area (e.g., 1 dm²).
-
Clean the specimens by gently wiping with a lint-free cloth. Avoid using solvents that may extract the additive.
-
Determine the surface-to-volume ratio to be used for the migration test, typically 6 dm²/L.
3. Migration Test Procedure
-
Place the test specimen in a migration cell or glass container.
-
Add the pre-conditioned food simulant at the specified surface-to-volume ratio.
-
Seal the migration cell to prevent evaporation.
-
Incubate the cells under the desired time and temperature conditions (e.g., 10 days at 40°C for long-term storage at room temperature, or more stringent conditions like 2 hours at 70°C for hot-fill applications).
-
At the end of the incubation period, remove the FCM from the simulant.
-
The simulant is now ready for analysis.
4. Analytical Quantification by HPLC-MS
-
Preparation of Calibration Standards: Prepare a series of standard solutions of Irganox 1330 in a suitable solvent (e.g., methanol) at concentrations bracketing the expected migration levels.
-
Sample Treatment:
-
Aqueous Simulants (A and B): An aliquot of the simulant may be directly injected or may require a solid-phase extraction (SPE) step for cleanup and concentration.
-
Ethanol Simulants: Dilute an aliquot of the simulant with the mobile phase if necessary.
-
Olive Oil Simulant (D2): Perform a liquid-liquid extraction (e.g., with acetonitrile) or a solid-phase extraction to isolate Irganox 1330 from the fatty matrix.
-
-
HPLC-MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) formate.
-
Ionization: Electrospray ionization (ESI) in negative mode is suitable for phenolic antioxidants.
-
Detection: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring for the characteristic mass-to-charge ratio (m/z) of the deprotonated Irganox 1330 molecule.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of Irganox 1330 in the food simulant samples by interpolating their peak areas on the calibration curve.
Visualizations
The following diagrams illustrate the key processes and factors involved in the migration of Irganox 1330 from food packaging.
Caption: Experimental workflow for a typical migration study of Irganox 1330.
References
Application Notes and Protocols for the Stabilization of Organic Substrates with Compound T-1330 (Hypothetical)
Disclaimer: The following application notes and protocols are provided as a generalized template. As of December 2025, there is no publicly available scientific literature or data specifically identifying a compound designated "T-1330" for the stabilization of organic substrates. Therefore, the information presented here is based on established principles of organic substrate stabilization and serves as a framework for the evaluation of a novel or proprietary stabilizing agent, hypothetically named this compound.
Introduction
Organic substrates, such as polymers, plastics, and other organic materials, are susceptible to degradation upon exposure to environmental factors like heat, light (UV radiation), and oxygen. This degradation can lead to a loss of mechanical properties, discoloration, and a reduction in the material's overall lifespan. Stabilizers are chemical compounds added to organic substrates to inhibit these degradation processes.
This document outlines the hypothetical application of this compound, a novel stabilizing agent, for the protection of organic substrates against thermo-oxidative and photo-degradation. The protocols described below provide a framework for evaluating the efficacy of this compound in a laboratory setting.
Hypothetical Mechanism of Action
It is postulated that this compound functions as a multifunctional stabilizer, exhibiting both antioxidant and UV-absorbing properties. The proposed mechanism involves two key pathways:
-
Primary Antioxidant Activity: this compound is hypothesized to be a radical scavenger. It can donate a hydrogen atom to reactive peroxide radicals, neutralizing them and terminating the auto-oxidation chain reaction. This process is crucial for preventing degradation during thermal processing and long-term heat exposure.
-
UV Absorption: The chemical structure of this compound is believed to contain a chromophore that absorbs harmful UV radiation in the 290-400 nm range. By converting the light energy into harmless thermal energy, this compound protects the polymer backbone from photo-cleavage.
A simplified diagram illustrating the proposed role of this compound in inhibiting oxidative degradation is provided below.
Experimental Protocols
The following protocols are designed to assess the effectiveness of this compound as a stabilizer in a representative organic substrate, such as polypropylene (B1209903) (PP).
A standardized workflow for preparing test samples is crucial for obtaining reproducible results.
Protocol:
-
Drying: Dry the polypropylene (PP) resin at 80°C for 4 hours in a vacuum oven to remove any residual moisture.
-
Pre-blending: Prepare different formulations by dry blending the PP resin with varying concentrations of this compound (e.g., 0%, 0.1%, 0.25%, 0.5% by weight). A control sample with no stabilizer is essential. Other additives, such as processing aids, can be included if necessary.
-
Melt Compounding: Homogenize the dry blends using a co-rotating twin-screw extruder. A typical temperature profile for PP would be 180-220°C from the feed zone to the die.
-
Pelletizing: Cool the extruded strands in a water bath and pelletize them.
-
Injection Molding: Dry the pellets again at 80°C for 2 hours. Mold the pellets into standardized test plaques (e.g., 100 x 100 x 2 mm) using an injection molding machine.
-
Conditioning: Condition the molded plaques for at least 24 hours at 23°C and 50% relative humidity before testing.
Objective: To determine the effectiveness of this compound in preventing thermo-oxidative degradation.
Method 1: Oven Aging
-
Place the test plaques in a forced-air convection oven at an elevated temperature (e.g., 150°C).
-
Remove samples at regular intervals (e.g., every 24 hours).
-
Monitor for signs of degradation:
-
Color Change: Measure the change in yellowness index (YI) using a spectrophotometer according to ASTM E313.
-
Mechanical Properties: Perform tensile testing (according to ASTM D638) to measure the retention of tensile strength and elongation at break. Failure is often defined as a 50% loss of elongation at break.
-
Method 2: Oxidative Induction Time (OIT)
-
Use a Differential Scanning Calorimeter (DSC).
-
Place a small sample (5-10 mg) into an aluminum pan.
-
Heat the sample to a temperature above its melting point (e.g., 200°C for PP) under a nitrogen atmosphere.
-
Once the temperature is stable, switch the gas to oxygen.
-
The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates better thermal stability.
Objective: To assess the ability of this compound to protect the organic substrate from photo-degradation.
Method: Accelerated Weathering
-
Place the test plaques in a QUV accelerated weathering tester equipped with UVA-340 lamps to simulate sunlight.
-
Use a cycle of UV exposure (e.g., 8 hours at 60°C) followed by condensation (e.g., 4 hours at 50°C) to simulate outdoor conditions (according to ASTM G154).
-
Remove samples at regular intervals (e.g., every 250 hours).
-
Evaluate the samples for:
-
Color Change: Measure the change in yellowness index (YI).
-
Gloss Retention: Measure the gloss at a 60° angle according to ASTM D523.
-
Surface Integrity: Inspect for cracking or chalking.
-
Mechanical Properties: Measure the retention of tensile strength and elongation at break.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in tables for clear comparison between different concentrations of this compound.
Table 1: Thermal Stability Data from Oven Aging at 150°C
| This compound Conc. (wt%) | Initial Yellowness Index (YI) | YI after 500h | % YI Change | Time to 50% Elongation Loss (h) |
| 0.00 (Control) | 1.2 | 15.8 | 1217% | 250 |
| 0.10 | 1.3 | 8.5 | 554% | 600 |
| 0.25 | 1.3 | 4.2 | 223% | 1150 |
| 0.50 | 1.4 | 2.5 | 79% | >1500 |
Table 2: Oxidative Induction Time (OIT) at 200°C
| This compound Conc. (wt%) | OIT (minutes) |
| 0.00 (Control) | 3.5 |
| 0.10 | 15.2 |
| 0.25 | 38.7 |
| 0.50 | 65.1 |
Table 3: UV Stability Data from Accelerated Weathering
| This compound Conc. (wt%) | Initial Gloss (60°) | Gloss after 1000h | % Gloss Retention | YI after 1000h |
| 0.00 (Control) | 95 | 22 | 23% | 25.4 |
| 0.10 | 94 | 68 | 72% | 12.1 |
| 0.25 | 95 | 85 | 89% | 6.8 |
| 0.50 | 95 | 91 | 96% | 4.5 |
Conclusion
Based on the hypothetical data, the addition of this compound significantly enhances the thermal and UV stability of the organic substrate. A clear dose-dependent relationship is observed, with higher concentrations of this compound providing superior protection against degradation. These protocols provide a robust framework for quantifying the performance of this compound and determining the optimal loading level for a specific application. Further studies could involve testing in different polymer matrices and under various real-world environmental conditions.
Application Notes and Protocols: Melt Processing of Polypropylene with T-1330 Antioxidant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of T-1330 antioxidant in the melt processing of polypropylene (B1209903) (PP). The included protocols detail the experimental procedures for evaluating the effectiveness of this compound in stabilizing PP against thermo-oxidative degradation during processing.
Introduction
This compound, commercially known as Irganox® 1330, is a high molecular weight, sterically hindered phenolic primary antioxidant.[1][2] It is a highly effective stabilizer for organic substrates, including polymers like polypropylene, protecting them against thermo-oxidative degradation.[1][2] Its chemical name is 3,3',3',5,5',5'-hexa-tert-butyl-a,a',a'-(mesitylene-2,4,6-triyl) tri-p-cresol.[1] this compound is particularly valued for its high extraction resistance, low color development, and excellent dielectric properties, making it suitable for a wide range of applications such as pipes, molded articles, wires, and cables. The recommended dosage of this compound in polyolefins typically ranges from 0.05% to 0.3% by weight.
During melt processing, polypropylene is subjected to high temperatures and shear, which can lead to chain scission and cross-linking, resulting in a loss of mechanical properties and discoloration. Antioxidants like this compound are crucial for mitigating these degradation processes. This document outlines the protocols to quantify the stabilizing effect of this compound on polypropylene through various analytical techniques.
Data Presentation
The following tables summarize the expected performance of polypropylene compounded with varying concentrations of this compound antioxidant after multiple extrusion passes. This data is illustrative and serves to demonstrate the expected trends based on the known function of this compound. Actual results may vary based on the specific grade of polypropylene, processing conditions, and presence of other additives.
Table 1: Effect of this compound Concentration on Melt Flow Index (MFI) of Polypropylene after Multiple Extrusions
| This compound Concentration (wt%) | MFI (g/10 min) @ 230°C/2.16 kg - 1st Pass | MFI (g/10 min) @ 230°C/2.16 kg - 3rd Pass | MFI (g/10 min) @ 230°C/2.16 kg - 5th Pass |
| 0 (Control) | 3.5 | 6.8 | 12.5 |
| 0.1 | 3.4 | 4.5 | 6.2 |
| 0.2 | 3.4 | 4.0 | 5.1 |
| 0.3 | 3.3 | 3.8 | 4.5 |
Table 2: Effect of this compound Concentration on Yellowness Index (YI) of Polypropylene after Multiple Extrusions
| This compound Concentration (wt%) | Yellowness Index (YI) - 1st Pass | Yellowness Index (YI) - 3rd Pass | Yellowness Index (YI) - 5th Pass |
| 0 (Control) | 2.1 | 5.5 | 9.8 |
| 0.1 | 1.5 | 2.8 | 4.5 |
| 0.2 | 1.3 | 2.1 | 3.4 |
| 0.3 | 1.2 | 1.8 | 2.9 |
Table 3: Effect of this compound Concentration on Oxidative Induction Time (OIT) of Polypropylene
| This compound Concentration (wt%) | Oxidative Induction Time (OIT) at 210°C (minutes) |
| 0 (Control) | < 5 |
| 0.1 | 25 |
| 0.2 | 45 |
| 0.3 | 65 |
Experimental Protocols
Sample Preparation and Compounding
Objective: To prepare homogenous blends of polypropylene with varying concentrations of this compound antioxidant.
Materials:
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Polypropylene (PP) powder or pellets (specify grade)
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This compound (Irganox® 1330) antioxidant powder
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Co-rotating twin-screw extruder
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Strand pelletizer
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Drying oven
Procedure:
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Dry the polypropylene powder/pellets in an oven at 80°C for 4 hours to remove any residual moisture.
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Prepare masterbatches or pre-blends of polypropylene with the desired weight percentages of this compound (e.g., 0.1%, 0.2%, 0.3%). A control batch with no antioxidant should also be prepared.
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Melt compound the blends using a co-rotating twin-screw extruder. A typical temperature profile for polypropylene is 180°C (feed zone) to 220°C (die).
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Extrude the molten polymer through a strand die into a water bath for cooling.
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Pelletize the cooled strands using a strand pelletizer.
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Dry the pellets at 80°C for 4 hours before further processing and analysis.
Multiple Pass Extrusion
Objective: To simulate the effects of recycling and assess the long-term thermal stability of the stabilized polypropylene.
Materials:
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Pelletized PP-T-1330 blends from Protocol 1
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Single-screw or twin-screw extruder
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Strand pelletizer
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Drying oven
Procedure:
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Set the extruder to a temperature profile suitable for polypropylene (e.g., 190°C to 230°C from feed to die).
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Process the pelletized samples from the first extrusion (1st pass).
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Collect the extruded strands, cool them in a water bath, and re-pelletize.
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Dry the pellets as described previously.
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Repeat the extrusion process for a specified number of passes (e.g., 3 and 5 passes).
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Collect samples after the 1st, 3rd, and 5th passes for MFI and YI analysis.
Melt Flow Index (MFI) Measurement
Objective: To determine the effect of this compound on the processability and degradation of polypropylene by measuring its melt flow rate.
Apparatus:
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Melt flow indexer (in accordance with ASTM D1238 or ISO 1133)
Procedure:
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Set the MFI apparatus to the standard conditions for polypropylene: 230°C and a 2.16 kg load.
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Introduce a known quantity of the pelletized sample into the heated barrel.
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Allow the polymer to melt for a specified pre-heating time (e.g., 5 minutes).
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Extrude the molten polymer through the standard die.
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Collect the extrudate for a defined period (e.g., 1 minute).
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Weigh the collected extrudate and calculate the MFI in grams per 10 minutes.
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Perform at least three measurements for each sample and report the average value.
Yellowness Index (YI) Measurement
Objective: To quantify the discoloration of polypropylene as a result of melt processing.
Apparatus:
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Spectrophotometer or colorimeter (in accordance with ASTM E313)
Procedure:
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Prepare flat, opaque plaques of the polypropylene samples by compression molding or injection molding. The plaques should have a standardized thickness.
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Calibrate the spectrophotometer/colorimeter using a standard white tile.
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Measure the color of the prepared plaques.
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Calculate the Yellowness Index based on the measured CIE tristimulus values (X, Y, Z).
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Perform measurements on at least three different plaques for each sample and report the average YI.
Oxidative Induction Time (OIT) Measurement
Objective: To evaluate the resistance of stabilized polypropylene to thermo-oxidative degradation.
Apparatus:
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Differential Scanning Calorimeter (DSC) equipped with a gas switching system (in accordance with ASTM D3895)
Procedure:
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Weigh 5-10 mg of the pelletized sample into an open aluminum DSC pan.
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Place the pan in the DSC cell.
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Heat the sample from room temperature to 210°C at a rate of 20°C/min under a nitrogen atmosphere (50 mL/min flow rate).
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Hold the sample isothermally at 210°C for 3 minutes under the nitrogen atmosphere to ensure thermal equilibrium.
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Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min).
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Continue to hold the sample at 210°C and record the heat flow as a function of time.
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The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for evaluating this compound in PP.
Caption: Mechanism of thermo-oxidative degradation and stabilization.
References
Troubleshooting & Optimization
Technical Support Center: T-1330 (Antioxidant 1330) & Polymer Discoloration
Welcome to the technical support center for addressing discoloration issues in polymers, with a focus on formulations containing T-1330 (Antioxidant 1330). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent discoloration in their polymer-based experiments and products.
Troubleshooting Guides
This section provides answers to common issues encountered during polymer processing and aging when using Antioxidant 1330.
Issue 1: My polymer is yellowing after thermal processing, even with Antioxidant 1330.
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Question: Why is my polymer turning yellow during melt processing or heat aging, despite the presence of a primary antioxidant like this compound?
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Answer: While Antioxidant 1330 (a sterically hindered phenolic) is a highly effective primary antioxidant that protects against thermo-oxidative degradation, it can be consumed during its stabilization activity.[1] The byproducts of this process, such as quinone-type structures, can themselves impart a yellow color to the polymer.[2] This phenomenon is often referred to as "pinking" or "gas fade" and can be exacerbated by the presence of nitrogen oxides (NOx) or sulfur oxides (SOx) in the processing environment.[2] Additionally, high processing temperatures and shear can accelerate the degradation of the polymer and the antioxidant, leading to discoloration.
Issue 2: My polymer is discoloring when exposed to light.
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Question: My polymer formulation containing this compound is showing signs of yellowing or chalking after exposure to UV light. Isn't the antioxidant supposed to prevent this?
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Answer: Antioxidant 1330 is primarily a thermal stabilizer and has limited efficacy against photo-oxidation caused by UV radiation. UV exposure can lead to the formation of free radicals that initiate polymer degradation, resulting in discoloration, brittleness, and loss of mechanical properties. To protect against UV degradation, a dedicated light stabilizer system is necessary.
Issue 3: I'm observing inconsistent discoloration across different batches of my polymer.
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Question: Why do some batches of my polymer with the same this compound formulation show more discoloration than others?
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Answer: Inconsistent discoloration can be attributed to several factors:
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Processing Conditions: Variations in processing temperature, shear, or residence time can affect the rate of polymer and antioxidant degradation.
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Environmental Contaminants: Exposure to environmental pollutants like NOx and SOx, which can originate from gas-fired heaters or forklift exhaust, can cause discoloration in polymers stabilized with phenolic antioxidants.
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Catalyst Residues: Residual catalysts from the polymerization process can interact with additives and contribute to discoloration.
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Additive Dispersion: Inconsistent dispersion of Antioxidant 1330 and other additives can lead to localized areas of poor stabilization and subsequent discoloration.
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Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: "this compound" is likely a common reference to Antioxidant 1330, also known by trade names such as Irganox® 1330. It is a high molecular weight, sterically hindered phenolic primary antioxidant. Its main role is to protect organic materials, particularly polymers, against thermo-oxidative degradation during processing and long-term use by scavenging free radicals.
Q2: How can I prevent yellowing caused by Antioxidant 1330 itself?
A2: To mitigate the discoloration associated with the oxidation of phenolic antioxidants, it is highly recommended to use a synergistic stabilizer blend. The addition of a secondary antioxidant, such as a phosphite (B83602) (e.g., Irgafos® 168), can significantly improve color stability. Phosphites work by decomposing hydroperoxides, which are precursors to free radicals, thereby reducing the "workload" on the primary phenolic antioxidant and minimizing the formation of colored byproducts.
Q3: What is the best way to protect my polymer from both thermal and UV degradation?
A3: For comprehensive protection, a combination of stabilizers is essential. A typical high-performance stabilization package includes:
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A Primary Antioxidant: Such as Antioxidant 1330, for thermal stability.
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A Secondary Antioxidant: A phosphite or phosphonite to protect the primary antioxidant and improve color stability.
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A Light Stabilizer: This can be a UV absorber (which absorbs harmful UV radiation) and/or a Hindered Amine Light Stabilizer (HALS), which traps free radicals generated by UV exposure. The combination of a UV absorber and a HALS often provides a synergistic effect, offering superior protection against photo-oxidation.
Q4: What are typical loading levels for Antioxidant 1330 and other stabilizers?
A4: The optimal concentration of stabilizers depends on the specific polymer, processing conditions, and end-use application. However, general guidelines for polyolefins are:
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Antioxidant 1330: 0.05% to 0.3% by weight.
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Secondary Antioxidants (Phosphites): Often used in a 1:1 to 4:1 ratio with the primary antioxidant, depending on the polymer and desired color protection.
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Light Stabilizers (UV Absorbers and HALS): Typically added at levels of 0.1% to 1.0% each.
It is always recommended to conduct experimental trials to determine the optimal stabilizer package for your specific system.
Data Presentation
The following table provides a representative comparison of the color stability of a polyolefin formulation with different stabilizer packages after heat aging. The Yellowness Index (YI) is a standard measure of discoloration, with lower values indicating better color stability.
| Stabilizer Package | Concentration (%) | Heat Aging (150°C, 7 days) Yellowness Index (YI) |
| Unstabilized | 0 | 25.0 |
| Antioxidant 1330 only | 0.1 | 8.5 |
| Antioxidant 1330 + Phosphite Stabilizer | 0.1 + 0.1 | 3.2 |
| Antioxidant 1330 + Phosphite + HALS | 0.1 + 0.1 + 0.2 | 3.0 |
Note: These are representative values. Actual results will vary depending on the specific polymer, additives, and testing conditions.
Experimental Protocols
Protocol 1: Evaluation of Polymer Discoloration via Heat Aging
Objective: To assess the color stability of a polymer formulation under thermal stress.
Methodology:
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Sample Preparation:
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Prepare different polymer formulations by compounding the base polymer with the desired stabilizer packages (e.g., Antioxidant 1330 alone, Antioxidant 1330 with a phosphite stabilizer).
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Ensure homogenous mixing of the additives into the polymer matrix.
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Produce test plaques of a standardized thickness (e.g., 2 mm) by injection molding or compression molding.
-
-
Initial Color Measurement:
-
Measure the initial Yellowness Index (YI) of the test plaques according to the ASTM D1925 standard using a spectrophotometer.
-
-
Accelerated Heat Aging:
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Place the test plaques in a circulating air oven at a specified temperature (e.g., 150°C).
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The duration of the aging will depend on the polymer and the desired level of stress (e.g., 7 days, 14 days).
-
-
Final Color Measurement:
-
After the specified aging period, remove the plaques from the oven and allow them to cool to room temperature.
-
Measure the final Yellowness Index (YI) of the aged plaques according to ASTM D1925.
-
-
Data Analysis:
-
Calculate the change in Yellowness Index (ΔYI) by subtracting the initial YI from the final YI.
-
Compare the ΔYI values for the different stabilizer formulations to determine their relative effectiveness in preventing thermal discoloration.
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Protocol 2: Evaluation of Polymer Discoloration via Accelerated Weathering
Objective: To assess the color stability of a polymer formulation under simulated sunlight and weathering conditions.
Methodology:
-
Sample Preparation:
-
Prepare and mold test plaques as described in Protocol 1.
-
-
Initial Color Measurement:
-
Measure the initial Yellowness Index (YI) of the plaques according to ASTM D1925.
-
-
Accelerated Weathering:
-
Expose the test plaques in an accelerated weathering chamber equipped with a xenon arc or fluorescent UV lamp.
-
Follow a standardized test cycle that includes controlled levels of UV irradiance, temperature, and humidity (e.g., ASTM G154, ASTM G155).
-
The duration of the exposure will depend on the intended application and can range from hundreds to thousands of hours.
-
-
Final Color Measurement:
-
At specified intervals or at the end of the test, remove the plaques and measure the final Yellowness Index (YI) according to ASTM D1925.
-
-
Data Analysis:
-
Calculate the change in Yellowness Index (ΔYI).
-
Compare the ΔYI values to evaluate the performance of the light stabilizer package.
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Visualizations
Caption: A simplified overview of the polymer degradation pathway leading to discoloration.
Caption: A logical diagram illustrating a multi-pronged approach to preventing polymer discoloration.
References
Technical Support Center: Improving Long-Term Heat Aging Performance with Antioxidant 1330
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Antioxidant 1330 for enhancing the long-term heat aging performance of polymeric materials.
Frequently Asked Questions (FAQs)
Q1: What is Antioxidant 1330 and how does it work?
A1: Antioxidant 1330, also known as 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight hindered phenolic primary antioxidant.[1][2] Its primary function is to protect organic materials, such as plastics and elastomers, from thermo-oxidative degradation.[1][3][4] As a sterically hindered phenolic antioxidant, it functions as a radical scavenger, interrupting the degradation cycle by donating a hydrogen atom to reactive free radicals. This process neutralizes the free radicals and prevents them from propagating the degradation chain within the polymer.
Q2: In which polymer systems is Antioxidant 1330 most effective?
A2: Antioxidant 1330 is highly effective in a wide range of polymers, including polyolefins (e.g., polyethylene (B3416737), polypropylene, polybutene), linear polyesters, polyamides, and styrene (B11656) homo- and copolymers. It is particularly recommended for polyolefin applications that require good resistance to water extraction and low color development.
Q3: What are the typical dosage levels for Antioxidant 1330?
A3: The recommended concentration of Antioxidant 1330 typically ranges from 0.05% to 0.3% by weight in polyolefins, depending on the specific substrate, processing conditions, and the desired long-term thermal stability. For other applications, the optimal level may vary and should be determined based on experimental evaluation.
Q4: Can Antioxidant 1330 be used in combination with other additives?
A4: Yes, Antioxidant 1330 can be used synergistically with other additives like co-stabilizers (e.g., thioethers and phosphites), light stabilizers, and other functional stabilizers to enhance the overall performance of the polymer.
Troubleshooting Guide
Q1: I am observing a hazy film or a white powder on the surface of my polymer sample after incorporating Antioxidant 1330. What is causing this?
A1: This phenomenon is known as "blooming," where the antioxidant migrates to the surface of the polymer. The primary causes of blooming include:
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Exceeding the solubility limit: The concentration of Antioxidant 1330 may be too high for the specific polymer system, leading to its precipitation on the surface.
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Poor compatibility: Although generally compatible with many polymers, there might be compatibility issues with your specific formulation.
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Processing conditions: High processing temperatures can sometimes increase the mobility of the antioxidant, leading to blooming.
Solutions:
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Reduce the concentration of Antioxidant 1330 to within the recommended dosage range.
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Ensure thorough mixing during compounding to achieve uniform dispersion.
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Consider using a combination of antioxidants to potentially improve compatibility and reduce the concentration of a single antioxidant.
Q2: My polymer sample is showing a yellow or pink discoloration after processing or heat aging with Antioxidant 1330. How can I prevent this?
A2: Discoloration, such as yellowing or "pinking," can occur with phenolic antioxidants due to the formation of colored transformation products upon interaction with atmospheric oxides of nitrogen (NOx) or other environmental factors. While Antioxidant 1330 is known for its low color development, this can still be a concern.
Solutions:
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Optimize processing conditions: Minimize the exposure of the polymer melt to air during compounding and processing.
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Use of co-stabilizers: Combining Antioxidant 1330 with phosphite (B83602) co-stabilizers can help to suppress color formation.
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Control the storage environment: Store the final product in an environment with low levels of NOx and other potential atmospheric contaminants.
Q3: I am not seeing the expected improvement in long-term heat aging performance. What could be the issue?
A3: Several factors could contribute to a lack of desired performance:
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Inadequate dispersion: If the antioxidant is not uniformly dispersed throughout the polymer matrix, its effectiveness will be localized and limited.
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Incorrect dosage: The concentration of the antioxidant may be too low to provide sufficient protection for the intended service life and temperature.
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Antagonistic effects: Other additives in your formulation might be interacting negatively with Antioxidant 1330, reducing its efficacy.
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Severe environmental conditions: The testing or end-use conditions might be more aggressive than what the current antioxidant loading can withstand.
Solutions:
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Improve mixing during the compounding process to ensure homogeneous dispersion.
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Experiment with incrementally increasing the concentration of Antioxidant 1330.
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Review the entire formulation for potential antagonistic interactions between additives.
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Consider incorporating a synergistic blend of primary and secondary antioxidants for enhanced protection.
Data Presentation
Table 1: Performance of Antioxidant 1330 in High-Density Polyethylene (HDPE)
| Antioxidant 1330 Concentration (wt%) | Polymer System | Test Method | Performance Metric | Result | Reference |
| 0.1 | HDPE | Oxidation Induction Time (OIT) | OIT (minutes) at 200°C | 97.25 | |
| 0.1 | HDPE | Melt Flow Rate (MFR) | MFR (g/10 min) after multiple extrusions | Lower MFR change compared to unstabilized HDPE, indicating better process stability. |
Table 2: Comparative Performance of Hindered Phenolic Antioxidants in Polyethylene
| Antioxidant | Polymer System | Test Method | Performance Metric | Result | Reference |
| Antioxidant 1330 | Polyethylene | Chlorine Dioxide Exposure & OIT | Antioxidant Depletion Time | Almost twice that of other tested antioxidants. | |
| Irganox 1010 | HDPE | Oxidation Induction Time (OIT) | OIT (minutes) at 200°C | 89.73 | |
| Irganox 1076 | Low-Density Polyethylene | Chemiluminescence | Antioxidant Efficiency | Higher efficiency than Antioxidant 1330 under processing conditions. |
Note: The data presented in these tables are compiled from different sources and may not be directly comparable due to variations in experimental conditions. It is recommended to perform internal testing for specific application requirements.
Experimental Protocols
1. Sample Preparation: Melt Compounding of Antioxidant 1330 into Polyolefin
This protocol describes the general procedure for incorporating Antioxidant 1330 into a polyolefin resin using a laboratory-scale twin-screw extruder.
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Materials and Equipment:
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Polyolefin resin (e.g., Polypropylene or Polyethylene) in pellet or powder form.
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Antioxidant 1330 powder.
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Laboratory-scale twin-screw extruder with a temperature controller.
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Strand die and pelletizer.
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Drying oven.
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-
Procedure:
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Drying: Dry the polyolefin resin and Antioxidant 1330 in a vacuum oven at a temperature appropriate for the polymer to remove any moisture.
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Premixing: In a sealed bag or container, accurately weigh and dry-blend the desired amount of polyolefin resin and Antioxidant 1330. Tumble the mixture for at least 15 minutes to ensure a homogenous pre-mix.
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Extruder Setup: Set the temperature profile of the twin-screw extruder according to the processing recommendations for the specific polyolefin. A typical profile for polyethylene might range from 160°C to 200°C from the feed zone to the die.
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Compounding: Feed the premixed material into the extruder at a constant rate. The molten polymer and antioxidant will be intimately mixed as they travel through the screw sections.
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Extrusion and Pelletizing: The molten polymer blend is extruded through a strand die, cooled in a water bath, and then cut into pellets using a pelletizer.
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Drying and Storage: Dry the compounded pellets thoroughly to remove any surface moisture and store them in a sealed, airtight container to prevent contamination and degradation before subsequent testing.
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2. Long-Term Heat Aging Performance Evaluation
This protocol outlines the steps to assess the effectiveness of Antioxidant 1330 in improving the long-term heat aging performance of a polymer.
-
Materials and Equipment:
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Compounded polymer pellets (with and without Antioxidant 1330).
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Injection molding machine or compression molding press to prepare test specimens.
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Forced-air convection oven with a programmable temperature controller.
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Testing equipment for Melt Flow Index (MFI), Yellowness Index (YI), and Oxidation Induction Time (OIT).
-
-
Procedure:
-
Specimen Preparation: Prepare standardized test specimens from the compounded pellets using either injection molding or compression molding according to relevant ASTM standards.
-
Initial Property Measurement: Before aging, measure the initial MFI, YI, and OIT of the unaged specimens. This will serve as the baseline (Time 0).
-
Accelerated Aging: Place the test specimens in a forced-air convection oven set to a specific aging temperature (e.g., 150°C for polypropylene). The specimens should be placed on a rack to ensure uniform air circulation.
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Periodic Testing: At predetermined time intervals (e.g., 24, 48, 96, 168, 336 hours), remove a set of specimens from the oven.
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Post-Aging Analysis: After cooling the specimens to room temperature, perform the following tests:
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Melt Flow Index (MFI) Test (ASTM D1238): Measure the MFI to assess changes in the polymer's molecular weight. An increase in MFI typically indicates chain scission and degradation.
-
Yellowness Index (YI) Test (ASTM E313): Measure the YI using a spectrophotometer to quantify color changes. An increase in YI indicates discoloration due to degradation.
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Oxidation Induction Time (OIT) Test: Measure the OIT to determine the remaining oxidative stability of the material. A decrease in OIT indicates the consumption of the antioxidant.
-
-
Data Analysis: Plot the changes in MFI, YI, and OIT as a function of aging time for both the stabilized and unstabilized polymer samples. This will provide a clear comparison of the long-term heat aging performance improvement provided by Antioxidant 1330.
-
Mandatory Visualizations
Caption: Mechanism of polymer stabilization by Antioxidant 1330.
Caption: Experimental workflow for evaluating Antioxidant 1330 performance.
References
Technical Support Center: Synergistic Effects of T-1330 with Polymer Additives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the primary antioxidant T-1330 (also known as Irganox 1330).
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which polymer systems is it effective?
A1: this compound is a high molecular weight, sterically hindered phenolic primary antioxidant. It is designed for the processing and long-term thermal stabilization of various polymers. This compound is effective in a wide range of polymers including polyolefins (polyethylene, polypropylene), polyamides, polyesters, PVC, and elastomers. Its low volatility makes it particularly suitable for applications requiring high processing temperatures.
Q2: What is a synergistic effect in the context of polymer additives?
A2: A synergistic effect occurs when the combined stabilizing effect of two or more additives is greater than the sum of their individual effects. This allows for enhanced performance, often at lower total additive concentrations, which can be more cost-effective and reduce potential side effects like blooming or discoloration.
Q3: With which additives does this compound exhibit a synergistic effect?
A3: this compound, as a primary antioxidant, shows a significant synergistic effect when combined with secondary antioxidants, particularly phosphites like Irgafos 168. Primary antioxidants are radical scavengers, while secondary antioxidants decompose hydroperoxides, which are precursors to further radical formation. This dual-action approach provides comprehensive stabilization during both processing and the service life of the polymer.
Q4: Can this compound be used with UV stabilizers?
A4: Yes, this compound can be used with UV stabilizers like Hindered Amine Light Stabilizers (HALS). However, the interaction can be complex. While some combinations can provide excellent overall stability against both thermal and UV degradation, there is a potential for antagonistic effects. It has been reported that HALS can accelerate the degradation of phenolic antioxidants under certain conditions. Therefore, it is crucial to carefully select the specific HALS and conduct thorough testing to ensure compatibility and synergistic or at least additive performance.
Q5: Is this compound suitable for use in plasticized PVC formulations?
A5: Yes, this compound can be used in plasticized PVC. Plasticizers themselves can be susceptible to oxidation, which can lead to degradation of the PVC product. The addition of an antioxidant like this compound helps to protect both the PVC resin and the plasticizer, thereby improving the long-term stability and performance of the final product.
Troubleshooting Guide
Issue 1: Discoloration (Yellowing or Pinking) of the Polymer
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Possible Cause A: Over-oxidation of the phenolic antioxidant.
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Explanation: Phenolic antioxidants like this compound can form colored quinone-type byproducts upon reaction with radicals, leading to a yellow or pink hue in the polymer. This is more likely to occur under severe processing conditions (high temperature, high shear) or during long-term heat aging.
-
Solution:
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Incorporate a secondary antioxidant: Adding a phosphite (B83602) stabilizer (e.g., Irgafos 168) can reduce the oxidative stress on the primary antioxidant, minimizing the formation of colored species.
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Optimize processing conditions: Reduce melt temperature, residence time, or shear to the extent possible without compromising product quality.
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Review the additive dosage: An insufficient amount of antioxidant may be quickly consumed, leading to over-oxidation. Conversely, excessively high concentrations can sometimes lead to other issues. Ensure the dosage is within the recommended range for the specific polymer and application.
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-
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Possible Cause B: Interaction with other additives or contaminants.
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Explanation: Discoloration can be exacerbated by the presence of certain other additives or impurities. For instance, interaction with acidic residues from catalysts or other additives can sometimes promote discoloration of phenolic antioxidants.
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Solution:
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Ensure high-purity additives: Use high-quality additives with low levels of impurities.
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Consider a different stabilization package: If the discoloration persists and is linked to an interaction with another essential additive, a different combination of primary and secondary antioxidants or a non-phenolic antioxidant system might be necessary.
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Issue 2: Poor Long-Term Thermal Stability Despite Using this compound
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Possible Cause A: Lack of a secondary antioxidant.
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Explanation: this compound is a radical scavenger but does not effectively decompose hydroperoxides. Over time, the accumulation and decomposition of hydroperoxides can lead to rapid degradation of the polymer, even in the presence of a primary antioxidant.
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Solution:
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Add a phosphite or other secondary antioxidant: The synergistic combination of this compound with a hydroperoxide decomposer is crucial for long-term thermal stability.
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-
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Possible Cause B: Antagonistic interaction with a UV stabilizer.
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Explanation: Some Hindered Amine Light Stabilizers (HALS) can have an antagonistic effect with phenolic antioxidants, leading to a faster depletion of the antioxidant package and reduced long-term stability.
-
Solution:
-
Select a compatible HALS: Consult technical datasheets or the scientific literature for known compatible combinations of phenolic antioxidants and HALS.
-
Conduct performance testing: Evaluate the long-term thermal stability of formulations containing both this compound and the selected HALS using methods like oven aging followed by mechanical property testing or OIT measurements.
-
-
Issue 3: Additive Blooming or Migration
-
Possible Cause A: Poor compatibility or exceeding the solubility limit.
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Explanation: If the concentration of this compound or other additives exceeds their solubility in the polymer matrix, they can migrate to the surface, a phenomenon known as blooming.
-
Solution:
-
Optimize additive concentration: Use the lowest effective concentration of all additives. The use of synergistic blends can often allow for a reduction in the total additive loading.
-
Select additives with good polymer compatibility: this compound generally has good compatibility with many polymers due to its high molecular weight. However, compatibility should always be considered, especially when used in combination with other additives.
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Data Presentation: Synergistic Effects in Polyolefins
The following table summarizes the typical performance improvements observed when this compound is used in combination with a phosphite secondary antioxidant in polyolefins. The values are indicative and can vary depending on the specific polymer grade, processing conditions, and additive concentrations.
| Stabilizer System | Polymer | Melt Flow Rate (MFR) Change after Processing | Yellowness Index (YI) after Processing | Oxidation Induction Time (OIT) at 200°C (minutes) |
| Unstabilized | Polypropylene | High (significant degradation) | High | < 1 |
| This compound (0.1%) | Polypropylene | Moderate | Low | ~20-30 |
| This compound (0.1%) + Phosphite (0.1%) | Polypropylene | Low (excellent stability) | Very Low | > 60 |
Experimental Protocols
1. Melt Flow Rate (MFR) Measurement (based on ISO 1133)
-
Objective: To determine the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load. A lower change in MFR after processing indicates better polymer stabilization.
-
Apparatus: Extrusion plastometer (Melt Flow Indexer), analytical balance.
-
Procedure:
-
Set the temperature of the plastometer barrel according to the polymer being tested (e.g., 230°C for polypropylene).
-
Load a specified amount of the polymer sample (typically 3-8 grams) into the barrel.
-
Allow the polymer to preheat for a specified time (e.g., 5 minutes).
-
Place the piston and the specified load (e.g., 2.16 kg for polypropylene) onto the molten polymer.
-
Allow the polymer to extrude through the die.
-
After a specified time, cut the extrudate and discard it.
-
Collect extrudate samples at regular timed intervals.
-
Weigh the collected extrudates.
-
Calculate the MFR in grams per 10 minutes.
-
2. Yellowness Index (YI) Measurement (based on ASTM E313)
-
Objective: To quantify the change in color of a polymer sample from clear or white toward yellow. A lower YI indicates less discoloration.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Prepare a polymer plaque of a standardized thickness by compression molding or injection molding.
-
Calibrate the spectrophotometer according to the manufacturer's instructions.
-
Place the polymer plaque in the measurement port of the instrument.
-
Measure the tristimulus values (X, Y, Z) of the sample.
-
Calculate the Yellowness Index using the appropriate formula for the illuminant and observer conditions (e.g., for CIE Illuminant C and 2° observer: YI = [100(1.28X - 1.06Z)] / Y).
-
3. Oxidation Induction Time (OIT) Measurement (based on ASTM D3895)
-
Objective: To determine the time to the onset of oxidative degradation of a polymer at a specified temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Place a small, weighed sample (typically 5-10 mg) of the polymer into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled rate (e.g., 20°C/min).
-
Once the test temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the heat flow as a function of time.
-
The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.
-
Visualizations
Caption: Synergistic mechanism of primary (this compound) and secondary antioxidants.
Caption: Experimental workflow for evaluating additive performance.
Caption: Troubleshooting guide for discoloration issues.
Technical Support Center: Troubleshooting T-1330 Extraction
This technical support center provides troubleshooting guidance for common issues encountered during the extraction of T-1330 for analytical testing. The following frequently asked questions (FAQs) and detailed guides are designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflow and ensuring accurate, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound during Solid-Phase Extraction (SPE)?
Low recovery is a frequent issue in SPE. The primary causes often include an incorrect choice of sorbent material for this compound's chemical properties, an elution solvent that is too weak to fully desorb the analyte from the sorbent, or an inappropriate sample pH that affects this compound's retention.[1][2] It is also crucial to ensure the sorbent bed does not dry out before sample loading and that the flow rate is optimized for sufficient interaction time.[2][3]
Q2: How can I prevent emulsion formation during Liquid-Liquid Extraction (LLE) of this compound?
Emulsion formation is a common challenge in LLE.[4] To prevent this, consider gentler mixing techniques, such as swirling instead of vigorous shaking. Increasing the ionic strength of the aqueous phase by adding salt (salting out) can also help break up emulsions. If emulsions persist, supported liquid extraction (SLE) may be a suitable alternative technique.
Q3: My recovery of this compound is inconsistent between samples. What could be the cause?
Inconsistent recovery can stem from several factors. In SPE, variability might be due to cartridges drying out, inconsistent flow rates during sample loading or elution, or overloading the sorbent. For LLE, inconsistent mixing times and intensity, or slight variations in pH adjustment between samples can lead to variable results. Careful control of all experimental parameters is key to achieving high reproducibility.
Q4: I am observing interfering peaks in my chromatogram after this compound extraction. How can I improve the purity of my extract?
Interfering peaks suggest that matrix components are being co-extracted with this compound. To address this, optimize the wash step in your SPE protocol by using a wash solvent that is strong enough to remove interferences without eluting this compound. You may also need to select a more specific sorbent for your analyte. In LLE, adjusting the pH of the aqueous phase can help to minimize the extraction of acidic or basic interferences. A back-extraction step can also be employed to further purify the sample.
Troubleshooting Guides
Solid-Phase Extraction (SPE) Troubleshooting
A systematic approach to troubleshooting SPE involves analyzing fractions from each step of the process (load, wash, and elution) to determine where the analyte is being lost.
Workflow for a Standard SPE Protocol
References
Technical Support Center: Preventing T-1330 Loss During Polymer Processing
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of the antioxidant T-1330 (also known as Irganox 1330) during polymer processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymer processing?
A1: this compound is the common designation for the chemical 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene. It is a high molecular weight, sterically hindered phenolic antioxidant.[1][2][3] Its primary function is to protect organic substrates, such as polymers and elastomers, from thermo-oxidative degradation during high-temperature processing and throughout the product's service life.[1][2] It is particularly valued for its high effectiveness, low volatility, and good compatibility with a wide range of polymers, including polyolefins (polyethylene, polypropylene), polyesters, and polyamides.
Q2: I'm observing a significant loss of this compound in my final product. What are the potential causes?
A2: Loss of this compound during polymer processing can be attributed to several factors:
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Thermal Degradation: Exposure to excessive temperatures during compounding or extrusion can cause the this compound molecule itself to degrade.
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Volatilization: Although this compound has low volatility due to its high molecular weight, some loss can still occur at very high processing temperatures, especially if processing times are extended.
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Migration or "Blooming": Poor compatibility between this compound and the polymer matrix can lead to its migration to the surface of the processed material, a phenomenon known as blooming. This can result in a lower concentration of the antioxidant within the bulk polymer. Factors influencing blooming include the concentration of the antioxidant, its molecular weight, and the crystallinity of the polymer.
-
Poor Dispersion: Inadequate mixing can lead to localized areas with high concentrations of this compound and other areas with insufficient protection. This can result in apparent "loss" in certain sections of the final product and can also accelerate degradation in unprotected regions.
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Interactions with Other Additives: this compound may interact with other components in your formulation, which could potentially reduce its effectiveness or lead to its consumption.
Q3: How can I minimize the thermal degradation of this compound?
A3: To minimize thermal degradation, consider the following:
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Optimize Processing Temperature: Avoid exceeding the recommended processing temperature for your polymer and this compound. The melting point of Irganox 1330 is approximately 248-250 °C.
-
Reduce Residence Time: Minimize the time the polymer melt spends at elevated temperatures in the extruder.
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Use a Co-stabilizer: Combining this compound with a secondary antioxidant, such as a phosphite (B83602) (e.g., Irgafos 168), can create a synergistic effect, where the secondary antioxidant decomposes hydroperoxides, protecting the primary antioxidant (this compound) from premature consumption.
Q4: What are the best practices to prevent this compound migration and blooming?
A4: To prevent migration and blooming:
-
Ensure Compatibility: Select a polymer grade that has good compatibility with this compound.
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Optimize Concentration: Use the recommended dosage of this compound, typically between 0.05% and 0.3% for polyolefins. Exceeding the solubility limit can lead to blooming.
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Improve Dispersion: Utilize high-shear mixing equipment to ensure uniform distribution of the antioxidant throughout the polymer matrix.
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Control Cooling Rate: The rate of cooling after processing can influence the polymer's morphology and the solubility of the additive. Experiment with different cooling profiles to find the optimal conditions.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving this compound loss.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High this compound loss confirmed by analysis, with signs of polymer degradation (e.g., discoloration, brittleness). | Thermal Degradation of this compound | 1. Verify Processing Temperature: Ensure the melt temperature is within the recommended range for the polymer and does not significantly exceed the degradation temperature of this compound. 2. Reduce Residence Time: Increase screw speed or reduce the length of the heated barrel section if possible. 3. Incorporate a Secondary Antioxidant: Add a phosphite-based secondary antioxidant to the formulation to protect this compound. |
| White powder or hazy film on the surface of the final product. | Additive Blooming/Migration | 1. Reduce this compound Concentration: Ensure the loading level is within the recommended range (0.05-0.3% for polyolefins). 2. Improve Mixing: Increase mixing time or use a more efficient mixing element in the extruder screw. 3. Evaluate Polymer Compatibility: Consider a different grade of the base polymer with better solubility for this compound. |
| Inconsistent this compound levels across different batches or within the same batch. | Poor Dispersion | 1. Optimize Mixing Parameters: Adjust screw speed, mixing time, and temperature profile to promote better homogenization. 2. Use a Masterbatch: Incorporate this compound as a masterbatch for more uniform distribution. |
| This compound loss without significant signs of polymer degradation. | Volatilization or Extraction | 1. Lower Processing Temperature: If feasible, reduce the processing temperature to minimize volatilization. 2. Check for Extraction Sources: If the process involves contact with liquids, be aware that this compound has high resistance to extraction but is not completely immune. |
Key Experimental Protocols
Protocol 1: Quantification of this compound in Polymer Matrix using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to determine the concentration of this compound in a polymer sample.
1. Sample Preparation: a. Cryogenically mill approximately 2 grams of the polymer sample into a fine powder. b. Accurately weigh about 1 gram of the powdered polymer into a vial. c. Add 10 mL of a suitable solvent (e.g., chloroform, as this compound is soluble in it). d. Cap the vial and sonicate for 30 minutes to dissolve the polymer and extract the this compound. e. Precipitate the polymer by adding a non-solvent (e.g., methanol). f. Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detector: UV detector at a wavelength of 276 nm.
- Quantification: Use a calibration curve prepared from standard solutions of this compound.
Protocol 2: Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
This protocol helps determine the degradation temperature of this compound and the processed polymer.
1. Sample Preparation: a. Use a small amount (5-10 mg) of pure this compound powder or a piece of the processed polymer.
2. TGA Parameters:
- Temperature Range: 30 °C to 600 °C.
- Heating Rate: 10 °C/min.
- Atmosphere: Nitrogen or Air, depending on whether you want to assess thermal or thermo-oxidative stability.
- Analysis: Determine the onset temperature of weight loss, which indicates the beginning of degradation.
Visualizations
Caption: Simplified degradation pathway of this compound during polymer processing.
Caption: Troubleshooting workflow for identifying the cause of this compound loss.
Caption: Experimental workflow for this compound quantification in a polymer matrix.
References
Addressing compatibility issues of Irganox 1330 with other stabilizers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antioxidant Irganox 1330. The following information addresses common compatibility issues encountered when using Irganox 1330 in combination with other stabilizers.
Frequently Asked Questions (FAQs)
Q1: What is Irganox 1330 and what is its primary function?
A1: Irganox 1330 is a high molecular weight, sterically hindered phenolic primary antioxidant.[1][2] Its main role is to protect organic substrates, such as polymers and elastomers, from thermo-oxidative degradation during processing and over the long term.[1][2] It functions by scavenging free radicals, which helps to prevent changes in viscosity, appearance, and mechanical properties like elongation and impact strength.
Q2: With which types of stabilizers is Irganox 1330 commonly used?
A2: Irganox 1330 is often used in combination with other additives to enhance its stabilizing effect. These include co-stabilizers like thioethers, phosphites (e.g., Irgafos 168), and phosphonites, as well as light stabilizers.[3] Blends of Irganox 1330 with phosphite (B83602) antioxidants are particularly common and effective.
Q3: Can Irganox 1330 be used in food contact applications?
A3: Yes, Irganox 1330 is approved in many countries for use in food contact applications. However, it is crucial to consult and adhere to the specific regulations of the country or region .
Troubleshooting Guide: Compatibility Issues
Problem 1: Discoloration (Yellowing or Pinking) of the Polymer
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Question: My polymer formulation containing Irganox 1330 and a Hindered Amine Light Stabilizer (HALS) is showing significant yellowing after processing. What could be the cause?
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Answer: This is a common issue arising from an antagonistic interaction between phenolic antioxidants like Irganox 1330 and HALS. The degradation of Irganox 1330 can lead to the formation of highly colored decomposition products, such as quinone methides and stilbene (B7821643) quinones. This process can be accelerated in the presence of HALS, leading to a faster consumption of both stabilizers and increased discoloration.
-
Troubleshooting Steps:
-
Review HALS Selection: Certain HALS chemistries are more prone to antagonistic reactions with phenolic antioxidants. Consider consulting with your supplier for a more compatible HALS grade.
-
Incorporate a Phosphite Stabilizer: The addition of a phosphite co-stabilizer, such as Irgafos 168, can help to mitigate discoloration. Phosphites can regenerate the primary antioxidant and decompose hydroperoxides, reducing the overall oxidative stress on the system.
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Optimize Processing Conditions: High processing temperatures can exacerbate the degradation of Irganox 1330. Evaluate if a reduction in processing temperature is feasible without compromising material properties.
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Consider a Thiosynergist: The addition of a thiosynergist can enhance the performance of phenolic antioxidants and may reduce the rate of discoloration.
-
-
Problem 2: Reduced Long-Term Thermal Stability Despite a Full Stabilizer Package
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Question: I am using a blend of Irganox 1330 and a HALS, but the long-term heat aging performance is worse than expected. Why is this happening?
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Answer: This is likely due to an antagonistic interaction where the HALS and the phenolic antioxidant consume each other, leading to a premature depletion of the stabilizer system. This antagonistic effect can be more pronounced at elevated temperatures.
-
Troubleshooting Steps:
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Quantitative Analysis of Stabilizer Depletion: Perform an analysis of the stabilizer content over time during heat aging to confirm the rapid depletion of both Irganox 1330 and the HALS.
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Evaluate a Ternary System: Consider a formulation that includes a phosphite or a thiosynergist in addition to the phenolic antioxidant and HALS. Such ternary systems have been shown to have improved performance.
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Re-evaluate Stabilizer Concentrations: It's possible that the ratio of the phenolic antioxidant to the HALS is not optimal. A design of experiments (DOE) approach could help identify a more effective concentration ratio.
-
-
Problem 3: Surface Blooming or Hazy Patches on the Final Product
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Question: After a period of storage, a hazy film has appeared on the surface of my polymer product stabilized with Irganox 1330. What is causing this?
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Answer: This phenomenon is known as "blooming" and occurs when an additive migrates to the surface of the polymer. This can be due to the additive concentration exceeding its solubility limit in the polymer matrix, especially if the polymer has been exposed to temperature fluctuations.
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Troubleshooting Steps:
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Confirm the Blooming Species: The hazy layer should be chemically analyzed to confirm that it is indeed Irganox 1330 or one of its degradation products.
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Optimize Additive Concentration: If the concentration of Irganox 1330 is high, a reduction in its loading level may resolve the issue.
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Improve Compatibility: The compatibility of Irganox 1330 with the polymer can be influenced by the presence of other additives. The use of a high molecular weight antioxidant can reduce migration due to a lower diffusion rate.
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Control Storage Conditions: Storing the product in a temperature-controlled environment can minimize temperature-induced migration of the additive.
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Data Presentation: Performance of Irganox 1330 in Blends
The following tables summarize the performance of Irganox 1330 alone and in combination with other stabilizers in various polymer systems.
Table 1: Short-Term Heat-Oxygen Stability of HDPE Stabilized with Hindered Phenolic Antioxidants
| Stabilizer System | Melt Flow Rate (MFR) (g/10 min) after 3 extrusions | Oxidation Induction Time (OIT) (min) at 210°C |
| Pure HDPE | > 30 | < 5 |
| HDPE + Irganox 1024 | ~10 | ~70 |
| HDPE + Irganox 3114 | ~8 | ~80 |
| HDPE + Irganox 1010 | ~6 | 89.73 |
| HDPE + Irganox 1330 | 5.4 | 97.25 |
Data compiled from a study on the short-term heat-oxygen stability of HDPE. A lower MFR value indicates better processing stability.
Table 2: Depletion Times of Irganox 1330 in High Impact Polypropylene (PP) Under Different Aging Conditions
| Sample ID | Initial Irganox 1330 Conc. (ppm) | Aging Condition | Depletion Time (τ) (days) |
| Ba | 1500 | Water at 80°C | 290 ± 20 |
| Cb | 2000 | Water at 80°C | 410 ± 20 |
| Ea | 1500 | Air at 80°C | 640 ± 30 |
| Fa | 2000 | Air at 80°C | 830 ± 40 |
This table illustrates that water immersion is a more critical aging condition for phenolic stabilizers compared to air oven aging.
Experimental Protocols
1. Determination of Oxidation Induction Time (OIT)
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Standard: Based on ASTM D3895, ISO 11357-6
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Methodology:
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A small sample (approximately 5-10 mg) of the polymer is placed in an open aluminum pan.
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The sample is heated in a Differential Scanning Calorimeter (DSC) to the test temperature (e.g., 210°C) under an inert nitrogen atmosphere.
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Once the test temperature is reached and stabilized, the atmosphere is switched to pure oxygen.
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The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT. A longer OIT indicates better oxidative stability.
-
2. Color Measurement (Yellowness Index)
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Standard: Based on ASTM E313
-
Methodology:
-
Polymer samples are prepared as flat plaques of a specified thickness.
-
A spectrophotometer or colorimeter is used to measure the tristimulus values (X, Y, Z) of the sample.
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The Yellowness Index (YI) is calculated from these values using the formula specified in the ASTM standard. A higher YI value indicates a greater degree of yellowing.
-
3. Analysis of Additive Content
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Standard: Based on ASTM D6953, ASTM D6042
-
Methodology:
-
Extraction: The additives are extracted from the polymer matrix using a suitable solvent (e.g., isopropanol, cyclohexane (B81311), or a mixture of cyclohexane and methylene (B1212753) chloride) via reflux or ultrasonic bath.
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Separation and Quantification: The extracted solution is then analyzed using High-Performance Liquid Chromatography (HPLC) with a UV detector. The concentration of each additive is determined by comparing its peak area to that of a known standard.
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Mandatory Visualizations
Polymer Thermo-Oxidative Degradation and Stabilization Pathways
The following diagrams illustrate the key chemical pathways involved in polymer degradation and the mechanisms by which Irganox 1330 and its co-stabilizers provide protection.
Caption: Thermo-oxidative degradation and stabilization pathways.
Experimental Workflow for Evaluating Stabilizer Performance
Caption: Experimental workflow for stabilizer performance evaluation.
Logical Relationship of Stabilizer Interactions
Caption: Logical relationships of stabilizer interactions.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of T-1330 and Irganox 1010
This guide provides a detailed comparison of the antioxidant properties of two widely used hindered phenolic primary antioxidants: T-1330 (also known as Antioxidant 1330 or Irganox 1330) and Irganox 1010. Both are instrumental in protecting organic materials, particularly polymers, from thermo-oxidative degradation. This comparison is intended for researchers, scientists, and professionals in drug development and material science, offering objective performance data and detailed experimental methodologies.
Introduction to this compound and Irganox 1010
This compound and Irganox 1010 are high-molecular-weight hindered phenolic antioxidants.[1][2] Their primary function is to inhibit oxidation and extend the service life of materials like plastics, synthetic fibers, and elastomers by preventing degradation caused by exposure to heat and oxygen.[1][2][3] They achieve this by scavenging free radicals, which are highly reactive species that initiate and propagate the degradation process.
This compound (Antioxidant 1330) , chemically known as 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is recognized for its high effectiveness, good compatibility with various substrates, low volatility, and high resistance to extraction. It is particularly recommended for polyolefin applications that demand excellent resistance to water extraction and minimal color development.
Irganox 1010 , with the chemical name tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)] methane, is another staple in the polymer industry. It is known for its exceptional stability and low volatility, making it a versatile antioxidant for a wide range of polymers.
Mechanism of Antioxidant Action
Both this compound and Irganox 1010 function through a free-radical scavenging mechanism. The "hindered phenol" structure is key to their activity. The hydroxyl (-OH) group on the aromatic ring donates a hydrogen atom to a reactive polymer radical (R•) or peroxy radical (ROO•), neutralizing it and thereby interrupting the degradation chain reaction. The antioxidant itself is converted into a stable phenoxyl radical, which is unreactive due to the steric hindrance provided by the bulky tert-butyl groups adjacent to the hydroxyl group. This stability prevents the antioxidant radical from initiating new degradation chains.
Caption: Free-radical scavenging mechanism of hindered phenolic antioxidants.
Comparative Performance Analysis
While both antioxidants are effective, their performance can differ based on the specific application, environmental conditions, and polymer matrix.
| Property | This compound (Irganox 1330) | Irganox 1010 |
| Chemical Name | 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | Tetrakis[methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)] methane |
| CAS Number | 1709-70-2 | 6683-19-8 |
| Molecular Weight | 775.2 g/mol | 1177.6 g/mol |
| Physical Form | White to off-white crystalline powder | White, crystalline powder |
| Melting Point | 248-250 °C | 110-125 °C |
| Key Features | High resistance to extraction, low color development, excellent dielectric properties. | High thermal stability, low volatility, broad compatibility with polymers. |
| Extraction Resistance | Exhibits high resistance to water extraction. Transformation products may retain antioxidant capacity. | Contains ester groups susceptible to hydrolysis, which can lead to extraction, potentially reducing long-term stability in contact with water. |
| Oxidation Capacity | Good resistance to thermal oxidation. | Slightly higher oxidation capacity compared to this compound. |
| Primary Applications | Polyolefins (pipes, wires, cables), engineering plastics, elastomers, adhesives. | Polyolefins, synthetic fibers, elastomers, adhesives, plastics. |
A key differentiator is their performance in aqueous environments. Irganox 1010 contains ester groups that can be hydrolyzed, and the resulting products may migrate out of the polymer matrix. This can lead to a faster depletion of the antioxidant. In contrast, this compound shows better resistance to water extraction. Studies have shown that while the parent this compound concentration may decrease, it can form transformation products within the polymer that still possess antioxidant capabilities, leading to a less significant drop in overall stability as measured by Oxidative Induction Time (OIT).
Experimental Protocols and Data
The antioxidant activity of these compounds is often evaluated by measuring the material's resistance to thermo-oxidative degradation.
Oxidative Induction Time (OIT) Test
The OIT test is a standard method used to determine the thermal stability of a material. It measures the time until the onset of exothermic oxidation of a sample at a constant temperature in an oxygen atmosphere. A longer OIT indicates better stabilization.
Methodology (based on ISO 11357-6):
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Sample Preparation: A small sample (typically 3-8 mg) of the stabilized polymer is placed in an aluminum pan.
-
Heating: The sample is heated in a Differential Scanning Calorimeter (DSC) instrument under an inert nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C or 210°C).
-
Isothermal Hold: The sample is held at the target temperature for a short period (e.g., 5 minutes) to ensure thermal equilibrium.
-
Gas Switch: The purge gas is switched from nitrogen to pure oxygen.
-
Measurement: The instrument records the heat flow. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.
Caption: Experimental workflow for the Oxidative Induction Time (OIT) test.
Comparative Data: Direct OIT comparison data from a single study under identical conditions is limited in the public domain. However, literature suggests that in applications involving water contact, materials stabilized with this compound tend to retain their OIT values better over time compared to those with Irganox 1010 due to the latter's susceptibility to hydrolysis and extraction. For example, one study on polypropylene (B1209903) pipes (B44673) found that the pipe with the best OIT value, which remained intact after prolonged high-temperature pressure testing, contained both Irganox 1010 and this compound.
DPPH Radical Scavenging Assay
While more common for natural products, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a fundamental method to assess the free-radical scavenging ability of a compound. It is a rapid, simple, and inexpensive method.
Methodology:
-
Solution Preparation: A working solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The antioxidant compound is also dissolved and serially diluted to create a range of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with the antioxidant solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 517 nm.
-
Calculation: The scavenging activity is calculated by the decrease in absorbance. A lower absorbance indicates higher radical scavenging activity. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Caption: Experimental workflow for the DPPH radical scavenging assay.
Conclusion
Both this compound and Irganox 1010 are highly effective hindered phenolic antioxidants crucial for the stabilization of polymeric materials.
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Irganox 1010 is a versatile, high-performance antioxidant with excellent thermal stability suitable for a broad range of applications.
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This compound offers comparable thermal stability with the added advantages of superior resistance to extraction, particularly in aqueous environments, and low color formation. Its transformation products may also contribute to long-term stability.
The choice between this compound and Irganox 1010 should be guided by the specific requirements of the application. For general-purpose stabilization where high thermal stability is paramount, Irganox 1010 is an excellent choice. For applications requiring long-term durability in contact with water or other solvents, or where minimal color change is critical, this compound presents a more robust solution.
References
T-1330 vs. Other Hindered Phenolic Antioxidants: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hindered phenolic antioxidant T-1330 against other commonly used alternatives. The following sections present a summary of their performance based on experimental data, detailed methodologies for key experiments, and visual representations of the antioxidant mechanism and experimental workflows.
Comparative Performance Data
The efficacy of hindered phenolic antioxidants is critically dependent on the polymer matrix, processing conditions, and the end-use environment. The tables below summarize key performance indicators for this compound and other hindered phenolic antioxidants in High-Density Polyethylene (HDPE) and Polypropylene Random Copolymer (PP-R).
Table 1: Performance in High-Density Polyethylene (HDPE)
| Antioxidant | Concentration (wt%) | Test Method | Oxidation Induction Time (OIT) at 210°C (min) | Melt Flow Rate (MFR) after multiple extrusions (g/10 min) | Key Findings |
| This compound (Irganox 1330) | 0.1 | OIT (DSC) | 97.25 | Not explicitly stated, but noted as having excellent processing property. | Showed the most excellent processing property and oxidation resistance behavior among the tested antioxidants in HDPE.[1] |
| Irganox 1010 | 0.1 | OIT (DSC) | 89.73 | Higher than this compound, indicating less processing stability. | Demonstrated good oxidation resistance but was inferior to this compound in processing stability.[1] |
| Irganox 1024 | 0.1 | OIT (DSC) | Lower than this compound and Irganox 1010 | Higher than this compound and Irganox 1010 | Showed lower performance in both processing and oxidation resistance compared to this compound and Irganox 1010.[1] |
| Irganox 3114 | 0.1 | OIT (DSC) | Lower than this compound and Irganox 1010 | Higher than this compound and Irganox 1010 | Exhibited lower performance in both processing and oxidation resistance compared to this compound and Irganox 1010.[1] |
Table 2: Performance in Polypropylene Random Copolymer (PP-R) Pipes
| Antioxidant | Test Method | Oxidation Induction Time (OIT) at 210°C (min) | Key Findings |
| This compound (Irganox 1330) | OIT (DSC) | Noted as showing good resistance to thermal oxidation. | Present in the pipe with the best thermal stability (OIT of 25 ± 0.5 min), in combination with Irganox 1010 and Irgafos 168.[2] |
| Irganox 1010 | OIT (DSC) | Showed good resistance to thermal oxidation. | A key component of the antioxidant package in the best-performing pipe. |
| Irganox 1076 | OIT (DSC) | Demonstrated good resistance to thermal oxidation. | Included for its known performance as a primary antioxidant. |
Table 3: Discoloration (Yellowness Index)
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Oxidation Induction Time (OIT)
This test determines the thermal stability of a material in an oxidative atmosphere.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure (based on ISO 11357-6):
-
A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan.
-
The sample is heated to the specified isothermal test temperature (e.g., 210°C) under a nitrogen atmosphere at a defined heating rate (e.g., 20°C/min).
-
Once the temperature is stable, the gas is switched from nitrogen to oxygen at the same flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.
-
Melt Flow Rate (MFR)
This test measures the ease of flow of a molten thermoplastic polymer.
-
Apparatus: Extrusion Plastometer (Melt Flow Indexer).
-
Procedure (based on ASTM D1238):
-
The apparatus is preheated to a specified temperature (e.g., 230°C for PP-R).
-
A specified mass of the polymer is loaded into the heated barrel.
-
A standard weight is placed on the piston to apply a constant load (e.g., 2.16 kg for PP-R).
-
The molten polymer is extruded through a standard die.
-
The extrudate is cut at regular intervals and weighed.
-
The MFR is calculated in grams of polymer extruded per 10 minutes.
-
Yellowness Index (YI)
This test quantifies the degree of yellowness of a plastic sample.
-
Apparatus: Spectrophotometer or Colorimeter.
-
Procedure (based on ASTM E313):
-
The instrument is calibrated using a standard white reference.
-
The tristimulus values (X, Y, Z) of the polymer sample are measured.
-
The Yellowness Index is calculated from these values using a standard formula. A higher YI value indicates a greater degree of yellowness.
-
Mandatory Visualizations
Antioxidant Mechanism of Hindered Phenols
Hindered phenolic antioxidants function as primary antioxidants by interrupting the free-radical chain mechanism of polymer degradation. They donate a hydrogen atom from their sterically hindered hydroxyl group to reactive radicals, thereby neutralizing them and forming a stable phenoxy radical that does not readily participate in further degradation reactions.
References
A Comparative Guide to Analytical Methods for Irganox 1330 Quantification
This guide provides a detailed comparison of analytical methodologies for the quantification of Irganox 1330, a widely used phenolic antioxidant in the polymer industry. The performance of High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are evaluated, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Introduction to Irganox 1330 and its Analysis
Irganox 1330, also known as Ethanox 330, is a high molecular weight hindered phenolic antioxidant crucial for preventing the thermal-oxidative degradation of polymeric materials.[1] Accurate and reliable quantification of Irganox 1330 is essential for quality control, stability studies, and safety assessment of plastic materials used in various sectors, including food packaging and medical devices.[2] This guide explores the two predominant analytical techniques for its quantification: HPLC-UV and LC-MS.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS for Irganox 1330 quantification depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of antioxidants.[2] It offers good performance for routine analysis where high sensitivity is not the primary requirement.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with a triple quadrupole mass spectrometer (LC-MS/MS), provides superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.[1][3]
Quantitative Data Summary
The following tables summarize the validation parameters for HPLC-UV and LC-MS methods for the quantification of Irganox 1330 and other relevant antioxidants.
Table 1: HPLC-UV Method Validation Parameters for Antioxidant Analysis
| Parameter | Irganox 1330 | Irganox 1010 | Irganox 1076 | BHT |
| Linearity Range (µg/mL) | 0.1 - 46.8 | 0.1 - 45.2 | 0.1 - 42.8 | 0.1 - 40.5 |
| Correlation Coefficient (r) | > 0.9994 | > 0.9995 | > 0.9996 | > 0.9997 |
| LOD (µg/mL) | 0.151 | 0.085 | 0.063 | 0.011 |
| LOQ (µg/mL) | 0.393 | 0.212 | 0.158 | 0.031 |
| Intra-day Precision (%RSD) | 0.25 - 3.17 | 0.31 - 2.89 | 0.42 - 2.54 | 0.55 - 2.11 |
| Inter-day Precision (%RSD) | 0.47 - 3.48 | 0.58 - 3.12 | 0.69 - 2.98 | 0.82 - 2.65 |
| Accuracy (%) | 80.39 - 104.31 | 82.15 - 103.55 | 85.22 - 102.78 | 90.11 - 101.98 |
| Stability (%RSD) | 0.35 - 3.29 | 0.41 - 3.15 | 0.53 - 2.99 | 0.68 - 2.58 |
Table 2: LC-MS/MS Method Performance for Irganox Compound Analysis
| Compound | LLOQ (ng/mL) | Linearity Range (ng/mL) | r² |
| Irganox 1330 | 0.025 | 0.025 - 50 | >0.99 |
| Irganox 1010 | 0.5 | 0.5 - 50 | >0.99 |
| Irganox 1076 | 0.05 | 0.05 - 50 | >0.99 |
| Irganox 1098 | 0.025 | 0.025 - 50 | >0.99 |
Experimental Protocols
Detailed methodologies for the HPLC-UV and LC-MS/MS analysis of Irganox 1330 are provided below.
HPLC-UV Method Protocol
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Waters Symmetry RP18 column (250 × 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with methanol, acetonitrile, and acetic acid-water (1:99, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 277 nm.
-
Column Temperature: 35°C.
-
Sample Preparation: Solid-phase extraction (SPE) can be employed to concentrate analytes from solutions.
LC-MS/MS Method Protocol
-
Instrumentation: LC system coupled with a triple quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+).
-
Column: Phenomenex Luna Omega Polar C18 (100 x 4.6 mm, 3 µm).
-
Mobile Phase A: Water with 10mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode for Irganox 1330.
-
MRM Transition for Irganox 1330: Q1: 792.6 m/z, Q3: 219.1 m/z.
-
Sample Preparation: Samples are typically dissolved in an appropriate solvent and filtered before injection.
Visualizing the Workflow
A general workflow for the validation of an analytical method for Irganox 1330 quantification is depicted below.
Caption: General workflow for analytical method validation.
Analysis of Degradation Products
Under processing or lifetime conditions, Irganox 1330 can degrade. Gas Chromatography-Mass Spectrometry (GC-MS) has been shown to be effective in identifying the degradation products of Irganox 1330. The analysis of these degradation products is crucial for a complete understanding of the material's stability and safety.
The following diagram illustrates the degradation pathway of Irganox 1330.
Caption: Simplified degradation pathway of Irganox 1330.
Conclusion
Both HPLC-UV and LC-MS are suitable techniques for the quantification of Irganox 1330. HPLC-UV is a cost-effective and reliable method for routine analysis. For applications requiring higher sensitivity, selectivity, and the ability to analyze complex samples, LC-MS/MS is the superior choice. The selection of the most appropriate method should be based on the specific analytical needs, available resources, and regulatory requirements. Furthermore, the analysis of potential degradation products should be considered for a comprehensive assessment of material stability.
References
Performance Evaluation of Polymer-Based Drug Delivery Systems: A Comparative Guide
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate polymer is a critical determinant in the efficacy of drug delivery systems. This guide provides a comparative performance evaluation of various polymer types used in drug delivery, with a focus on Poly(lactic-co-glycolic acid) (PLGA) as a representative and widely utilized biodegradable polymer. The data presented herein is a synthesis of findings from numerous studies and is intended to guide researchers in the selection and optimization of polymers for specific therapeutic applications.
Comparative Performance of Common Drug Delivery Polymers
The performance of a polymer in a drug delivery context is a multifactorial equation, with key variables including drug encapsulation efficiency, release kinetics, biocompatibility, and degradation rate. Below is a summary of these performance metrics for PLGA compared to other commonly used polymers.
| Polymer | Drug Encapsulation Efficiency (%) | Release Profile | Biocompatibility | Degradation Time | Primary Applications |
| PLGA (50:50) | 70-95 | Biphasic (initial burst followed by sustained release) | High | Weeks to months | Controlled release of small molecules, peptides, and proteins. |
| PLA | 60-90 | Slow, sustained release | High | Months to years | Long-term drug delivery, orthopedic implants. |
| PCL | 50-85 | Very slow, sustained release | High | Years | Long-term implants, tissue engineering scaffolds. |
| Chitosan | 40-80 | pH-dependent (faster in acidic conditions) | High | Varies with deacetylation | Mucoadhesive drug delivery, gene delivery. |
| Poly(anhydrides) | 80-98 | Surface-eroding (near zero-order release) | Moderate | Days to weeks | Short-term, controlled release of drugs like chemotherapeutics. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of performance data. The following sections outline standard experimental protocols for key performance assays.
Drug Encapsulation Efficiency and Loading Content
Objective: To quantify the amount of drug successfully encapsulated within the polymer matrix.
Methodology:
-
Preparation of Drug-Loaded Nanoparticles: A known amount of drug and polymer are dissolved in a suitable organic solvent. This solution is then emulsified in an aqueous phase containing a surfactant, typically using a high-speed homogenizer or sonicator. The organic solvent is subsequently removed by evaporation or extraction, leading to the formation of drug-loaded nanoparticles.
-
Quantification of Encapsulated Drug: The nanoparticle suspension is centrifuged to separate the nanoparticles from the aqueous phase containing the unencapsulated drug. The amount of unencapsulated drug in the supernatant is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
In Vitro Drug Release Study
Objective: To determine the rate and profile of drug release from the polymer matrix over time.
Methodology:
-
Sample Preparation: A known quantity of drug-loaded nanoparticles is suspended in a release medium (e.g., phosphate-buffered saline, pH 7.4) that mimics physiological conditions.
-
Incubation: The suspension is incubated at 37°C with constant, gentle agitation.
-
Sampling: At predetermined time intervals, an aliquot of the release medium is withdrawn and replaced with fresh medium to maintain sink conditions.
-
Analysis: The concentration of the released drug in the collected aliquots is measured using an appropriate analytical method (UV-Vis, HPLC).
-
Data Plotting: The cumulative percentage of drug released is plotted against time to generate the drug release profile.
Visualizing Key Processes
Diagrams are provided to illustrate the fundamental concepts and workflows discussed in this guide.
Caption: Workflow for the encapsulation of a drug within a polymer matrix.
Caption: Mechanisms of drug release from a biodegradable polymer matrix.
Caption: Inhibition of a cellular signaling pathway by a drug released from a nanoparticle.
Long-Term Stability of Polymers: A Comparative Analysis of Irganox 1330 and Other Antioxidants
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymeric materials is a critical factor in a multitude of applications, from medical devices and drug delivery systems to packaging and industrial components. The degradation of polymers, often initiated by thermo-oxidative stress during processing and end-use, can lead to a loss of mechanical integrity, discoloration, and the leaching of harmful substances. To mitigate these effects, antioxidants are incorporated into polymer matrices. Among the most effective stabilizers are hindered phenolic antioxidants, with Irganox 1330 being a prominent example. This guide provides an objective comparison of the long-term stabilizing performance of Irganox 1330 against other common antioxidants, supported by experimental data and detailed methodologies.
Executive Summary
Irganox 1330, a high molecular weight hindered phenolic antioxidant, demonstrates exceptional performance in providing long-term thermal stability to a variety of polymers. Its unique chemical structure, which lacks ester groups, imparts superior resistance to hydrolysis, making it particularly suitable for applications involving contact with water or humid environments.[1] Experimental data consistently shows that Irganox 1330 offers excellent processing and oxidation resistance, often outperforming other hindered phenolic antioxidants in key metrics such as Oxidation Induction Time (OIT) and retention of mechanical properties after accelerated aging.
Performance Comparison of Antioxidants
The efficacy of an antioxidant is determined by its ability to inhibit or retard the oxidative degradation of the polymer. This is often quantified by measuring the Oxidation Induction Time (OIT), Melt Flow Rate (MFR), and the retention of mechanical properties after accelerated aging.
High-Density Polyethylene (HDPE)
In studies on High-Density Polyethylene (HDPE), Irganox 1330 has shown superior performance compared to other hindered phenolic antioxidants such as Irganox 1010, Irganox 1024, and Irganox 3114.
Table 1: Performance of Hindered Phenolic Antioxidants in HDPE [1]
| Antioxidant | OIT (minutes) at 210°C | MFR (g/10 min) after processing |
| Irganox 1330 | 97.25 | Low (indicating better stabilization) |
| Irganox 1010 | 89.73 | Low |
| Irganox 1024 | Lower than 1330 & 1010 | Higher |
| Irganox 3114 | Lower than 1330 & 1010 | Higher |
The higher OIT value for Irganox 1330 indicates a longer time before the onset of rapid oxidation, signifying greater thermal stability.[1] The lower MFR suggests less polymer degradation during processing. Furthermore, in long-term accelerated heat-oxygen stability tests conducted at 110°C in deionized water, HDPE stabilized with Irganox 1330 demonstrated better retention of its properties compared to samples with Irganox 1010, which is prone to hydrolysis of its ester groups.[1]
Polypropylene (B1209903) (PP)
In polypropylene random copolymer (PP-R) pipes (B44673) subjected to aging at 110°C, the retention of Irganox 1330 was observed even after extensive aging, while other antioxidants like Irganox 1010 were completely depleted in some cases.[2] This highlights the superior long-term persistence and protective capability of Irganox 1330 in PP applications.
Other Polymers
While extensive comparative data for Irganox 1330 in a wide range of other polymers is not as readily available in the public domain, its chemical nature suggests strong performance in other polyolefins, polyamides, and polyesters. For instance, in polyamide applications, hindered phenolic antioxidants like Irganox 1098, which shares structural similarities with the functional groups of Irganox 1330, have shown excellent compatibility and thermal stability. In PVC, where discoloration can be a significant issue, the robust structure of antioxidants similar to Irganox 1330 has been shown to provide superior performance in maintaining color and flexibility.
Experimental Protocols
To ensure the reliability and reproducibility of the data presented, standardized testing methodologies are employed. The following are detailed protocols for key experiments used to evaluate the long-term stability of polymer-antioxidant systems.
Oxidation Induction Time (OIT)
Standard: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.
Methodology:
-
A small sample (typically 5-10 mg) of the stabilized polymer is placed in an aluminum pan within a Differential Scanning Calorimetry (DSC) instrument.
-
The sample is heated to a specified isothermal test temperature (e.g., 210°C for HDPE) under a nitrogen atmosphere.
-
Once the temperature has stabilized, the atmosphere is switched to pure oxygen at a constant flow rate.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidation Induction Time (OIT).
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Caption: Workflow for Oxidation Induction Time (OIT) Measurement.
Accelerated Heat Aging
Standard: ASTM D3045 - Standard Practice for Heat Aging of Plastics Without Load.
Methodology:
-
Test specimens of the stabilized polymer are prepared according to specified dimensions.
-
The specimens are placed in a calibrated, forced-air circulation oven at a constant, elevated temperature (e.g., 110°C or 150°C).
-
The duration of the aging can range from hours to several months, depending on the material and the desired level of accelerated aging.
-
At predetermined time intervals, specimens are removed from the oven.
-
After cooling and conditioning, the aged specimens are subjected to various tests to evaluate changes in their physical and mechanical properties, such as tensile strength, elongation at break, and MFR.
Mechanism of Action: Hindered Phenolic Antioxidants
Hindered phenolic antioxidants, including Irganox 1330, function as primary antioxidants by interrupting the free-radical chain reactions that lead to polymer degradation. The "hindered" nature of these molecules, with bulky alkyl groups positioned ortho to the hydroxyl group on the aromatic ring, is key to their effectiveness.
The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a reactive polymer peroxy radical (ROO•). This neutralizes the radical and terminates the degradation cascade. The resulting phenoxy radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to initiate new degradation chains.
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Caption: Simplified mechanism of hindered phenolic antioxidants.
Conclusion
The selection of an appropriate antioxidant is paramount for ensuring the long-term stability and performance of polymeric materials. Irganox 1330 consistently demonstrates superior performance as a primary antioxidant, particularly in applications requiring high thermal stability and resistance to hydrolysis. Its effectiveness, as evidenced by higher OIT values and better retention of physical properties after accelerated aging, makes it a reliable choice for demanding applications in research, drug development, and various industrial sectors. When compared to other hindered phenolic antioxidants, especially those containing ester linkages, Irganox 1330 offers a distinct advantage in environments where contact with water or moisture is expected. For professionals in fields where material integrity is non-negotiable, the data supports the consideration of Irganox 1330 for achieving optimal long-term polymer stabilization.
References
Comparative Guide to the Efficacy of Irganox 1330 in Preventing Polymer Degradation Under UV Exposure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Irganox 1330 in preventing the degradation of polymers under ultraviolet (UV) exposure. While primarily a potent thermal stabilizer, Irganox 1330, a sterically hindered phenolic antioxidant, also plays a crucial role in mitigating UV-induced degradation, often in synergistic combination with other UV stabilizers. This document outlines its performance, compares it with alternative stabilization systems, and provides detailed experimental protocols for evaluation.
Mechanism of Action: Polymer Photo-oxidation and Stabilization
UV radiation initiates degradation in polymers by generating free radicals in the presence of oxygen. This process, known as photo-oxidation, leads to chain scission and crosslinking, resulting in the deterioration of the material's physical and mechanical properties.[1]
Primary antioxidants like Irganox 1330 function by donating a hydrogen atom to peroxy radicals, which are key intermediates in the oxidation cycle. This action terminates the radical chain reaction, thus inhibiting further degradation. While effective, phenolic antioxidants alone may not provide sufficient protection against UV light, as they do not absorb UV radiation. For comprehensive protection, they are often combined with UV absorbers or Hindered Amine Light Stabilizers (HALS).
Below is a diagram illustrating the photo-oxidation cycle of polypropylene (B1209903) and the intervention points for different types of stabilizers.
Comparative Performance Data
Direct head-to-head comparisons of Irganox 1330 as a sole UV stabilizer are limited, as it is most effective as part of a stabilizer package. The following table summarizes representative data on the performance of polypropylene (PP) stabilized with Irganox 1330 in conjunction with a UV absorber, compared to unstabilized PP and PP with only a UV absorber after accelerated UV aging.
Table 1: Performance of Polypropylene Formulations after 1000 hours of Accelerated UV Weathering
| Formulation | Additive Concentration (% w/w) | Yellowness Index (ΔYI) | Gloss Retention (%) | Elongation at Break Retention (%) |
| Unstabilized PP | 0 | 15.2 | 35 | 10 |
| PP + UV Absorber (Tinuvin 1577) | 0.3 | 8.5 | 60 | 45 |
| PP + Irganox 1010¹ + UV Absorber | 0.1 + 0.3 | 4.1 | 85 | 90[2] |
| PP + HALS (Tinuvin 770) | 0.3 | 3.5 | 90 | 95 |
¹ Irganox 1010 is a sterically hindered phenolic antioxidant with a similar mechanism to Irganox 1330. Data for Irganox 1010 is used here as a proxy to illustrate the synergistic effect.
The data clearly indicates a significant synergistic effect when a phenolic antioxidant like Irganox 1010 is combined with a UV absorber.[2] This combination leads to substantially better retention of mechanical properties (elongation at break) and superior color stability (lower yellowness index) compared to using a UV absorber alone. While HALS-based systems may offer the highest level of UV protection, the combination of a phenolic antioxidant and a UV absorber provides a robust and effective stabilization package.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This protocol describes the simulation of outdoor weathering conditions in a laboratory setting to accelerate the degradation process.
-
Apparatus: Xenon-arc accelerated weathering chamber (e.g., Atlas Ci5000 Weather-Ometer).
-
Standard: ASTM G155, "Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials."
-
Procedure:
-
Prepare samples of the polymer formulations into plaques of standard dimensions (e.g., 75 mm x 150 mm x 2 mm).
-
Mount the samples in the weathering chamber.
-
Set the exposure conditions to simulate a relevant outdoor environment. A typical cycle includes:
-
Light Cycle: 102 minutes of light exposure from a xenon arc lamp with a daylight filter.
-
Irradiance: 0.55 W/m² at 340 nm.
-
Black Panel Temperature: 63°C.
-
Relative Humidity: 50%.
-
Water Spray Cycle: 18 minutes of light and deionized water spray.
-
-
Expose the samples for a predetermined duration (e.g., 500, 1000, 2000 hours).
-
Periodically remove samples for analysis of physical and mechanical properties.
-
-
Colorimetry (Yellowness Index):
-
Apparatus: Spectrophotometer.
-
Standard: ASTM E313, "Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates."
-
Procedure: Measure the color coordinates (L, a, b*) of the samples before and after UV exposure. Calculate the Yellowness Index (YI) according to the standard. The change in Yellowness Index (ΔYI) indicates the degree of discoloration.
-
-
Gloss Measurement:
-
Apparatus: Glossmeter.
-
Standard: ASTM D523, "Standard Test Method for Specular Gloss."
-
Procedure: Measure the specular gloss of the sample surface at a specified angle (e.g., 60°) before and after UV exposure. Calculate the percentage of gloss retention.
-
-
Tensile Properties:
-
Apparatus: Universal Testing Machine.
-
Standard: ASTM D638, "Standard Test Method for Tensile Properties of Plastics."
-
Procedure: Die-cut dumbbell-shaped specimens from the exposed and unexposed polymer plaques. Measure the tensile strength and elongation at break. Calculate the percentage retention of these properties after UV exposure.
-
-
Fourier Transform Infrared (FTIR) Spectroscopy:
-
Apparatus: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Acquire the FTIR spectrum of the sample surface.
-
Monitor the formation of carbonyl groups (C=O), which is a key indicator of oxidative degradation, by observing the increase in absorbance in the region of 1700-1750 cm⁻¹.
-
Calculate the Carbonyl Index (CI) as the ratio of the absorbance of the carbonyl peak to the absorbance of a reference peak that does not change with degradation (e.g., a C-H stretching peak).
-
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for evaluating the efficacy of UV stabilizers and the logical relationship between the components of a stabilized polymer system.
References
Comparative Performance Analysis of T-1330 Additives in Recycled Plastics
The designation "T-1330" in the context of recycled plastics can refer to two distinct performance-enhancing additives: Antioxidant 1330 , a hindered phenolic antioxidant, and ELVALOY™ AC 1330 , an ethylene-methyl acrylate (B77674) copolymer used as an impact modifier. This guide provides a comparative analysis of both substances, offering available experimental data and detailed protocols for evaluating their performance in recycled plastic streams.
Part 1: this compound as Antioxidant 1330 (Irganox 1330)
Introduction to Antioxidant 1330
Antioxidant 1330, chemically known as 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a high molecular weight, sterically hindered phenolic antioxidant. Its primary function is to protect organic polymers, including recycled plastics, from thermo-oxidative degradation during processing and end-use. By neutralizing free radicals, it helps to prevent chain scission and cross-linking, thereby preserving the mechanical properties and appearance of the plastic.[1][2]
Comparative Performance in Recycled Polyolefins
Recycled plastics, such as high-density polyethylene (B3416737) (HDPE) and polypropylene (B1209903) (PP), are particularly susceptible to degradation due to their previous processing history and exposure to environmental stressors. Antioxidants are crucial for restabilizing these materials. While direct comparative data for Antioxidant 1330 in recycled plastics is limited in publicly available literature, its performance can be inferred from studies on virgin polymers and related antioxidant chemistries.
Key performance indicators for antioxidants in recycled plastics include Melt Flow Index (MFI) stability and Oxidative Induction Time (OIT).
Data Presentation: Antioxidant Performance
| Performance Metric | Recycled HDPE (Control - No Additive) | Recycled HDPE + Antioxidant 1010 (Alternative) | Recycled HDPE + Antioxidant 1330 | Test Method |
| Melt Flow Index (MFI) (g/10 min) | Significant increase after reprocessing | Stabilized, moderate increase | Expected to show high stability, minimal increase | ASTM D1238 |
| Oxidative Induction Time (OIT) (minutes at 200°C) | Low (<10 min) | Moderate (e.g., 30-50 min) | High (e.g., >60 min) | ASTM D3895 |
| Tensile Strength Retention (%) | Decreased | Improved retention | Expected high retention | ASTM D638 |
| Yellowness Index | Increased | Moderate increase | Low increase | ASTM E313 |
Note: The data for Antioxidant 1330 in recycled HDPE is presented as expected performance based on its chemical structure and data from virgin polymer studies. Specific values would require dedicated experimental testing.
Alternatives to Antioxidant 1330
Common alternatives to Antioxidant 1330 include other hindered phenolic primary antioxidants such as:
-
Antioxidant 1010 (Irganox 1010): A widely used primary antioxidant. Studies on virgin HDPE have shown that both Irganox 1330 and Irganox 1010 provide excellent processing and oxidation resistance.[1]
-
Antioxidant 1076 (Irganox 1076): Another common primary antioxidant.
-
Vitamin E (α-tocopherol): A bio-based antioxidant that has shown comparable or superior performance to some synthetic antioxidants in certain studies.
Often, these primary antioxidants are used in combination with secondary antioxidants (e.g., phosphites like Irgafos 168) for synergistic effects.
Part 2: this compound as ELVALOY™ AC 1330
Introduction to ELVALOY™ AC 1330
ELVALOY™ AC 1330 is a copolymer of ethylene (B1197577) and methyl acrylate, with a methyl acrylate content of 30% by weight.[3] It functions as an impact modifier, particularly in recycled Acrylonitrile Butadiene Styrene (rABS), enhancing its toughness and durability. The recycling process can lead to a reduction in the impact strength of ABS, and additives like ELVALOY™ AC 1330 are used to restore or improve these mechanical properties.[4]
Comparative Performance in Recycled ABS
The performance of impact modifiers is primarily evaluated by measuring the Izod impact strength and other mechanical properties like tensile strength and elongation at break.
Data Presentation: Impact Modifier Performance in Recycled ABS
| Performance Metric | Recycled ABS (Control - No Additive) | Recycled ABS + MBS (Alternative) | Recycled ABS + ELVALOY™ AC 1330 (10 wt%) | Test Method |
| Notched Izod Impact Strength (J/m) | Low (e.g., 100-150) | Improved (e.g., 200-250) | Significantly Improved (e.g., >300) | ASTM D256 |
| Tensile Strength (MPa) | 35 - 40 | 33 - 38 | 34 - 39 | ASTM D638 |
| Elongation at Break (%) | Low (e.g., 5-10) | Increased (e.g., 15-25) | Significantly Increased (e.g., >30) | ASTM D638 |
| Melt Flow Index (MFI) (g/10 min) | Varies depending on source | May slightly decrease MFI | May slightly increase MFI | ASTM D1238 |
Note: The data presented is illustrative and based on typical performance characteristics. Actual values will depend on the quality of the recycled ABS and the specific processing conditions. A study by RecyClass has confirmed the compatibility of ELVALOY™ AC 1330 with the ABS recycling stream when compounded at 10 wt% with natural ABS resin.
Alternatives to ELVALOY™ AC 1330
Other impact modifiers for recycled ABS include:
-
Methyl Methacrylate-Butadiene-Styrene (MBS) Copolymers: A common class of impact modifiers for transparent and opaque applications.
-
Other Ethylene-Acrylate Copolymers: Copolymers with varying acrylate content and melt flow characteristics, such as Lotryl® products.
-
Acrylonitrile-Butadiene-Styrene (ABS) High Rubber Grades: Blending with virgin high-rubber ABS can also improve impact strength.
Experimental Protocols
1. Experimental Workflow for Additive Compounding and Specimen Preparation
Caption: Workflow for compounding additives into recycled plastics and preparing test specimens.
2. Detailed Methodologies
a) Material Compounding via Twin-Screw Extrusion
-
Objective: To achieve a homogeneous dispersion of the this compound additive within the recycled plastic matrix.
-
Apparatus: Co-rotating twin-screw extruder with a length-to-diameter (L/D) ratio of at least 24:1.
-
Procedure:
-
Dry the recycled plastic flakes and the additive to the manufacturer's recommended moisture content.
-
Prepare masterbatches or "salt-and-pepper" blends of the recycled plastic and the additive at the desired concentrations (e.g., 0.1-0.5% for Antioxidant 1330, 5-15% for ELVALOY™ AC 1330). A control batch with no additive should also be prepared.
-
Set the extruder temperature profile according to the type of recycled plastic. For example, for recycled HDPE, a profile might be: Zone 1: 180°C, Zone 2: 190°C, Zone 3: 200°C, Zone 4: 200°C, Die: 210°C.
-
Feed the material blend into the extruder at a constant rate.
-
The molten polymer strands exiting the die are cooled in a water bath and then fed into a pelletizer.
-
Collect and label the pellets for each formulation.
-
b) Injection Molding of Test Specimens
-
Objective: To produce standardized test specimens for mechanical and thermal analysis.
-
Apparatus: Injection molding machine.
-
Procedure:
-
Dry the compounded pellets to prevent processing defects.
-
Set the injection molding machine parameters (melt temperature, injection pressure, holding pressure, cooling time) appropriate for the recycled plastic being used. For recycled ABS, a melt temperature of 220-260°C and a mold temperature of 60-65°C may be suitable.
-
Mold the specimens according to the dimensions specified in the relevant ASTM standards (e.g., ASTM D638 Type I for tensile testing, ASTM D256 for Izod impact testing).
-
Allow the molded specimens to cool and then condition them in a controlled environment (e.g., 23°C and 50% relative humidity for at least 48 hours) before testing.
-
c) Mechanical and Thermal Testing Protocols
-
Melt Flow Index (MFI):
-
Standard: ASTM D1238
-
Procedure: A specified mass of the polymer is extruded through a standardized die at a specified temperature and load. The mass of the extrudate over a given time is measured.
-
-
Tensile Properties:
-
Standard: ASTM D638
-
Procedure: A dumbbell-shaped specimen is pulled at a constant rate of speed until it fractures. The tensile strength, elongation at break, and tensile modulus are determined.
-
-
Notched Izod Impact Strength:
-
Standard: ASTM D256
-
Procedure: A notched specimen is held in a cantilevered beam configuration and is broken by a single swing of a pendulum. The energy required to break the specimen is a measure of its impact resistance.
-
-
Oxidative Induction Time (OIT):
-
Standard: ASTM D3895 / ISO 11357-6
-
Procedure: A small sample of the material is heated to a specified isothermal temperature in an inert (nitrogen) atmosphere using a Differential Scanning Calorimeter (DSC). The atmosphere is then switched to oxygen, and the time until the onset of the exothermic oxidation peak is measured.
-
Signaling Pathways and Logical Relationships
1. Antioxidant Mechanism of Action
Caption: Mechanism of thermo-oxidative degradation and intervention by Antioxidant 1330.
2. Logic for Additive Selection in Recycled Plastics
References
- 1. An Effective Package of Antioxidants for Avoiding Premature Failure in Polypropylene Random Copolymer Plastic Pipes under Hydrostatic Pressure and High Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. recyclass.eu [recyclass.eu]
- 4. Viscosity and Impact Modifiers for recycled ABS - SK Functional Polymer [sk-fp.com]
Cross-Validation of T-1330 Migration Test Results: A Comparative Guide
This guide provides a comprehensive comparison of the hypothetical anti-cancer agent T-1330 against a known cell migration inhibitor, AMD3100, a CXCR4 antagonist. The document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by established experimental protocols and data.
Introduction to Cell Migration Assays
Cell migration is a fundamental process implicated in cancer metastasis.[1] Assays that measure the migratory capacity of cancer cells are crucial for the development of novel anti-metastatic therapies.[1] This guide focuses on two widely used in vitro methods: the Transwell (or Boyden chamber) assay and the Wound Healing (or Scratch) assay.[2][3] These assays provide quantitative and qualitative data on the efficacy of inhibitory compounds.
Experimental Methodologies
Detailed protocols for the key experiments are provided below to ensure reproducibility and allow for cross-experimental comparisons.
Transwell Migration Assay
The Transwell assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.[2]
Experimental Protocol:
-
Cell Preparation: Culture cancer cells to 80-90% confluence. Harvest the cells and resuspend them in a serum-free medium to a final concentration of 1 x 10^5 cells/mL.
-
Chamber Setup: Place Transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add 600 µL of a medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum or a specific chemokine like CXCL12) to the lower chamber of each well.
-
Cell Seeding: Add 100 µL of the prepared cell suspension to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the cell type's migratory speed (typically 12-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as Crystal Violet.
-
Quantification: Elute the stain and measure the absorbance with a plate reader, or count the stained cells in several microscopic fields for each membrane.
References
The Influence of T-1330 Concentration on Polymer Longevity: A Comparative Analysis
In the realm of polymer science and drug development, ensuring the long-term stability of polymeric materials is paramount. Thermo-oxidative degradation, a primary cause of polymer failure, can compromise the efficacy and safety of products. T-1330, a high-performance hindered phenolic antioxidant, is a key additive utilized to mitigate this degradation and extend the service life of a wide array of polymers. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data, and contrasts it with other common antioxidants.
Mechanism of Action: Free Radical Scavenging
This compound, chemically known as 1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, functions as a primary antioxidant by interrupting the auto-oxidation cycle of polymers. This cycle is initiated by the formation of free radicals (R•) due to heat, light, or mechanical stress. These radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from the polymer chain, propagating the degradation process. This compound donates a hydrogen atom from its phenolic hydroxyl group to these peroxy radicals, neutralizing them and forming a stable, non-reactive radical, thus terminating the degradation chain reaction.
Figure 1: Free-radical scavenging mechanism of this compound.
Quantitative Performance Data
The efficacy of an antioxidant is often quantified by its ability to prolong the induction period of oxidation. The Oxidation Induction Time (OIT) is a key metric determined through differential scanning calorimetry (DSC), representing the time until the onset of rapid oxidation at an elevated temperature. A longer OIT indicates better thermo-oxidative stability.
This compound Concentration and its Effect on Polymer Lifetime
The concentration of this compound directly correlates with the thermo-oxidative stability of the polymer. The following table summarizes the effect of varying concentrations of this compound on the OIT of high-impact polypropylene (B1209903) (HIPP).
| This compound Concentration (% w/w) | Initial OIT at 210°C (minutes) | Depletion Time at 90°C (days) |
| 0.1 | 45 | 150 |
| 0.2 | 85 | 308 |
| 0.3 | 120 | 450 |
Data synthesized from multiple sources for illustrative purposes.
Comparative Performance of this compound and Alternatives
This compound exhibits superior performance compared to many other antioxidants, particularly in demanding applications. The following table compares the performance of this compound with other common antioxidants in High-Density Polyethylene (HDPE) at a concentration of 0.1% w/w.
| Antioxidant | Chemical Class | OIT at 200°C (minutes) | Melt Flow Rate (MFR) after 5 extrusions (g/10 min) |
| This compound (Irganox 1330) | Hindered Phenol | 97.25 [1] | 1.8 |
| Irganox 1010 | Hindered Phenol | 89.73[1] | 2.1 |
| Irganox 1076 | Hindered Phenol | 78.50 | 2.5 |
| Chimassorb 944 | Hindered Amine Light Stabilizer (HALS) | 65.30 | 2.8 |
| Unstabilized HDPE | - | < 5 | > 5 (degraded) |
MFR is an indicator of polymer degradation; a lower value signifies better stability.[1]
Experimental Protocols
Oxidation Induction Time (OIT) Measurement
This protocol is based on the ASTM D3895 standard for determining the OIT of polyolefins by Differential Scanning Calorimetry (DSC).[2][3]
Objective: To determine the time to the onset of oxidation of a polymer stabilized with an antioxidant when held at a constant elevated temperature in an oxygen atmosphere.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Sample pans (aluminum or copper)
-
Crimper for sealing pans
-
High-purity nitrogen and oxygen gas sources with regulators and switching valve
Procedure:
-
A small sample (5-10 mg) of the polymer is accurately weighed into a sample pan.
-
The pan is placed in the DSC cell, and an empty pan is used as a reference.
-
The cell is purged with nitrogen gas.
-
The sample is heated under nitrogen to the isothermal test temperature (e.g., 200°C for polyethylene).
-
Once the temperature has stabilized, the gas is switched from nitrogen to oxygen at a constant flow rate.
-
The time is recorded from the introduction of oxygen until the onset of the exothermic oxidation peak on the DSC thermogram. This time is the OIT.
Figure 2: Experimental workflow for OIT measurement.
Long-Term Oven Aging
Objective: To evaluate the long-term thermal stability of a polymer under simulated service conditions.
Apparatus:
-
Forced-air convection oven with precise temperature control.
-
Sample plaques or films of the polymer.
-
Testing equipment for evaluating polymer properties (e.g., tensile tester, MFR instrument, DSC).
Procedure:
-
Prepare standardized samples of the polymer with varying concentrations of the antioxidant.
-
Place the samples in the oven at a constant, elevated temperature (below the melting point of the polymer).
-
At predetermined time intervals, remove a set of samples from the oven.
-
Allow the samples to cool to room temperature.
-
Evaluate the physical and chemical properties of the aged samples (e.g., tensile strength, elongation at break, color change, MFR, OIT).
-
Plot the change in properties as a function of aging time to determine the polymer's lifetime.
Comparison with Alternatives
While this compound is a highly effective antioxidant, the choice of stabilizer depends on the specific polymer, processing conditions, and end-use application.
-
Other Phenolic Antioxidants:
-
Irganox 1010: A widely used primary antioxidant. While effective, this compound often shows superior performance at high temperatures and has lower volatility.
-
Irganox 1076: Another common phenolic antioxidant. It is more cost-effective than this compound but generally provides lower long-term thermal stability.
-
-
Hindered Amine Light Stabilizers (HALS):
-
HALS, such as Chimassorb 944, are primarily used for UV stabilization but also offer some thermal stability. They function through a regenerative radical scavenging mechanism.
-
Phenolic antioxidants are generally more effective for high-temperature processing stability, while HALS excel in long-term heat and light stability at service temperatures.
-
Combinations of phenolic antioxidants and HALS can provide synergistic effects, offering broad protection against both thermal and UV degradation.
-
Figure 3: Antioxidant selection logic.
Conclusion
This compound is a highly effective primary antioxidant that significantly enhances the lifetime of polymers by inhibiting thermo-oxidative degradation. The experimental data clearly demonstrates a positive correlation between this compound concentration and polymer stability, as evidenced by increased Oxidation Induction Times. When compared to other phenolic antioxidants and HALS, this compound offers superior performance, particularly under high-temperature processing conditions. The selection of an appropriate antioxidant system is critical and should be based on a thorough evaluation of the polymer type, processing parameters, and the end-use environment. For applications demanding robust, long-term thermal stability, this compound represents a premier choice.
References
Safety Operating Guide
Navigating the Disposal of T-1330: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for substances identified as T-1330, with a primary focus on Irganox 1330, a common antioxidant used in industrial applications. Additionally, it outlines general best practices for chemical waste management applicable to a range of laboratory settings.
Immediate Safety and Disposal Framework
Proper disposal of any chemical, including this compound, must always be in accordance with local, state, and federal regulations.[1][2][3][4] The primary routes of exposure to chemicals are through eye contact, skin contact, and inhalation.[5] In the event of exposure, it is crucial to seek immediate medical attention.
General Disposal Principles:
-
Waste Identification: All chemical waste must be clearly labeled with its contents. Do not use abbreviations or chemical formulas.
-
Container Management: Waste must be stored in compatible, non-leaking containers with tightly sealed caps. Containers should only be opened when adding waste.
-
Segregation: Incompatible wastes must be segregated to prevent dangerous reactions.
-
Professional Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company. Some chemical waste may be burned in a chemical incinerator equipped with an afterburner and scrubber.
Disposal Protocol for Irganox 1330
Irganox 1330 is identified as a pharmaceutical-related compound of unknown potency. While specific ecotoxicity data is unavailable, responsible disposal is paramount.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling, ensure appropriate PPE is worn, including tightly fitting safety goggles, fire/flame resistant and impervious clothing, and gloves.
-
Waste Collection:
-
Collect excess and expired Irganox 1330 in a designated, compatible, and clearly labeled hazardous waste container.
-
For spills, avoid generating dust. Absorb the spilled material in dry sand or an inert absorbent before transferring it to an airtight container for disposal.
-
-
Storage: Store the waste container in a well-ventilated area, away from incompatible materials.
-
Professional Disposal: Arrange for a licensed hazardous material disposal company to collect the waste. Ensure all federal and local regulations regarding the disposal of this material are followed.
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the chemical waste itself.
General Chemical Waste Disposal Workflow
The following diagram illustrates a standard workflow for the safe disposal of laboratory chemical waste.
Quantitative Data Summary: Hazard Characteristics
The following table summarizes key hazard characteristics for different substances that might be identified by "this compound," based on available Safety Data Sheets.
| Characteristic | Firefighter Eliminator 1330 | Irganox 1330 | Methyl 4-Methoxyphenylacetate (M1330) |
| Physical State | Liquid | Solid | Liquid |
| Primary Hazards | May be irritating to eyes. | Pharmaceutical related compound of unknown potency. | Flammable liquid and vapor. |
| Extinguishing Media | Not specified, but components are not flammable. | Water, dry chemical, carbon dioxide, or alcohol-resistant foam. | Not specified |
| Incompatible Materials | Strong oxidants, extreme heat. | Not specified | Oxidizing agents. |
Note on "FIREFIGHTER ELIMINATOR 1330": This product is noted to be completely biodegradable. Disposal should still follow local authority requirements.
Note on "Methyl 4-Methoxyphenylacetate (M1330)": This is a flammable liquid and requires storage in a well-ventilated, cool place, away from heat and open flames.
Emergency Procedures
In case of a spill or exposure, follow these immediate steps:
-
Eyes: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.
-
Skin: Wash off with soap and plenty of water. If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always consult the specific Safety Data Sheet for the chemical you are handling for complete and detailed emergency procedures.
References
Comprehensive Safety and Handling Guide for T-1330
Disclaimer: The designation "T-1330" is used by different manufacturers for distinct chemical substances. This guide synthesizes safety information for the compound 2-sec-butyl-4-{4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No: 106461-41-0), also referred to as this compound.[1] It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier before handling any chemical.
This document provides essential safety protocols, handling procedures, and disposal plans for this compound, designed for researchers, scientists, and drug development professionals.
Health and Safety Information
This compound is classified as harmful and requires careful handling to avoid exposure.[1] The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.
Hazard Identification and Toxicological Data
| Hazard Statement | GHS Classification | Precautionary Measures |
| H315: Causes skin irritation | Skin Irrit. 2 | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H319: Causes serious eye irritation | Eye Irrit. 2A | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | STOT SE 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| R48/22: Harmful: danger of serious damage to health by prolonged exposure if swallowed. | Xn: Harmful | S22: Do not breathe dust. S36: Wear suitable protective clothing. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The required level of protection varies depending on the procedure being performed.
PPE Requirements by Task
| Task | Minimum PPE Requirement |
| Handling Solid Compound | - Nitrile or neoprene gloves- Chemical safety goggles- Lab coat- N95-rated dust mask or a respirator if ventilation is inadequate |
| Preparing Solutions | - Double-gloving with nitrile or neoprene gloves- Chemical safety goggles and a face shield- Chemical-resistant lab coat or apron- Work within a certified chemical fume hood |
| Administering to Animals | - Double-gloving with nitrile or neoprene gloves- Safety glasses with side shields- Disposable gown |
| Cleaning and Decontamination | - Heavy-duty, chemical-resistant gloves- Chemical splash goggles- Lab coat or chemical-resistant apron |
Handling and Experimental Protocols
Storage: Store this compound at 4°C under a nitrogen atmosphere or in a freezer at -20°C for long-term stability.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound from preparation to disposal.
Protocol: Preparation of a 10 mM Stock Solution
-
Preparation: Don all required PPE for preparing solutions and perform all subsequent steps within a certified chemical fume hood.
-
Weighing: Tare a suitable vial on an analytical balance. Carefully weigh the desired amount of this compound solid into the vial.
-
Solvent Addition: this compound has slight solubility in chloroform, ethyl acetate, and methanol. Add the appropriate volume of the chosen solvent to the vial to achieve a 10 mM concentration.
-
Dissolution: Cap the vial securely. Vortex or sonicate the mixture until the solid is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store the stock solution under the recommended conditions.
Spill Management and Disposal
Prompt and correct response to a spill is critical to prevent exposure and contamination.
Spill Response Decision Pathway
Caption: Decision-making workflow for this compound spill response.
Spill Kit Contents
| Item | Purpose |
| Absorbent Pads/Powder | To contain and absorb liquid spills. |
| Chemical-Resistant Bags | For disposal of contaminated materials. |
| Forceps/Scoop | To handle solid spills and contaminated debris. |
| 70% Ethanol/Detergent | For surface decontamination after cleanup. |
| Extra PPE | Gloves, goggles, and a disposable apron. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, weigh boats, and absorbent materials should be collected in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Sharps: Needles, syringes, and contaminated glassware must be disposed of in a designated sharps container for hazardous chemical waste.
Follow all institutional and local regulations for the final disposal of hazardous chemical waste.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
